ABL127
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHWCAFAIHTQKD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ABL127's Mechanism of Action on PME-1: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action of ABL127, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).
Executive Summary
This compound is a novel small molecule inhibitor that targets PME-1 with high selectivity and potency. It functions as a covalent inhibitor, forming an adduct with the active site serine of PME-1. This irreversible inhibition leads to a significant reduction in the demethylation of the catalytic subunit of Protein Phosphatase 2A (PP2A), thereby modulating downstream signaling pathways. This guide will provide a comprehensive overview of the mechanism, supporting quantitative data, experimental methodologies, and visual representations of the key processes.
Mechanism of Action
This compound employs a covalent mechanism to inhibit PME-1. The molecule contains a β-lactone ring that is susceptible to nucleophilic attack by the active site serine (S156) of PME-1. This reaction results in the opening of the β-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme.[1][2] This targeted inactivation of PME-1 prevents the demethylation of the C-terminal leucine residue (Leu309) on the catalytic subunit of PP2A (PP2Ac).[3] The methylation state of PP2Ac is a critical regulator of its activity and its ability to form specific holoenzyme complexes.[4] By inhibiting PME-1, this compound increases the levels of methylated PP2A, which in turn influences the assembly and activity of PP2A complexes, thereby impacting downstream signaling pathways.[1][5]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro and In Situ Potency of this compound against PME-1
| Cell Line/System | IC50 Value (nM) | Experimental Context |
| MDA-MB-231 | 11.1 | In situ, competitive ABPP |
| HEK 293T | 6.4 | In situ, competitive ABPP |
Data compiled from references:[1][5]
Table 2: Effect of this compound on PP2A Methylation Status
| Cell Line/System | This compound Concentration | Treatment Time | Reduction in Demethylated PP2A |
| MDA-MB-231 | 500 nM | 1 hour | ~35% |
| HEK 293T | 500 nM | 1 hour | ~80% |
| Mouse Brain | 50 mg/kg (i.p.) | 2 hours | ~35% |
Data compiled from references:[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: this compound covalently inhibits PME-1, preventing PP2A demethylation.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This assay is used to determine the in situ potency and selectivity of this compound.
-
Cell Culture and Lysis: MDA-MB-231 or HEK 293T cells are cultured to ~80% confluency. Cells are harvested, washed with PBS, and lysed via sonication in a suitable buffer (e.g., DPBS). The soluble proteome is isolated by centrifugation.[6]
-
Inhibitor Incubation: The soluble proteome (typically 1 mg/mL) is incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.[6]
-
Probe Labeling: A broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh), is added to a final concentration of 1 µM. The reaction is incubated for another 20-30 minutes at 25°C.[6]
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched with 2x SDS-PAGE loading buffer. The samples are then separated by SDS-PAGE. The gel is scanned using a flatbed fluorescence scanner to visualize the fluorescently labeled serine hydrolases.[7]
-
Data Analysis: The fluorescence intensity of the band corresponding to PME-1 is quantified. The percentage of remaining PME-1 activity is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo PME-1 Inhibition and PP2A Methylation Analysis
This protocol assesses the ability of this compound to inhibit PME-1 and affect PP2A methylation in a living organism.
-
Animal Dosing: C57Bl/6 mice are administered this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection. A control group receives a vehicle injection.[2]
-
Tissue Harvesting and Proteome Extraction: After a specified time (e.g., 2 hours), the animals are euthanized, and brain tissue is harvested. The soluble proteome is extracted as described above.[2]
-
PME-1 Activity Assessment: The extracted brain proteomes are subjected to competitive ABPP with FP-Rh to confirm the in vivo inactivation of PME-1.[2]
-
Western Blotting for PP2A Methylation: The levels of demethylated and methylated PP2A in the brain proteomes are assessed by Western blotting using antibodies specific to each form of the PP2A catalytic subunit.
-
Quantification: The band intensities from the Western blots are quantified to determine the relative change in demethylated PP2A in the this compound-treated group compared to the vehicle-treated group.[2]
Downstream Effects and Therapeutic Potential
Inhibition of PME-1 by this compound has been shown to dysregulate MAP kinase signaling.[8] Specifically, this compound treatment can lead to an increase in ERK1/2 and c-Jun protein levels.[8] Furthermore, studies have indicated that this compound can decrease cell proliferation and invasive growth in endometrial adenocarcinoma cell lines.[9] These findings suggest that by modulating PP2A activity, this compound has the potential to impact cancerous phenotypes.[9][10] The disruption of the PME-1 and PP2A interaction by this compound highlights its potential as a therapeutic agent in diseases where PP2A function is dysregulated, such as certain cancers.[3][8]
Conclusion
This compound is a highly potent and selective covalent inhibitor of PME-1. Its mechanism of action, centered on the irreversible inactivation of PME-1 and the subsequent increase in methylated PP2A, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent for diseases characterized by aberrant PP2A signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe Development Efforts to Identify Novel Inhibitors of Protein Phosphatase Methylesterase-1 (PME-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PP2A methylesterase PME‐1 suppresses anoikis and is associated with therapy relapse of PTEN ‐deficient prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
ABL127: A Technical Guide to its Function as a Pharmacological Probe for Protein Phosphatase Methylesterase-1 (PME-1)
Introduction
Protein Phosphatase Methylesterase-1 (PME-1) is a serine hydrolase that plays a critical role in cellular signaling by regulating the activity of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase. PME-1 accomplishes this by catalyzing the demethylation of the C-terminal leucine residue (Leu309) of the PP2A catalytic subunit (PP2Ac), a modification that influences the assembly and substrate specificity of the PP2A holoenzyme.[1] Dysregulation of PME-1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention and pharmacological study.[2][3]
ABL127, also designated as NIH Probe ML174, has emerged as a potent, highly selective, and covalent inhibitor of PME-1.[2][4] Its remarkable specificity and efficacy in both cellular and in vivo models have established it as an invaluable pharmacological probe for elucidating the multifaceted functions of PME-1 in diverse biological contexts.[2][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, selectivity, and application in various experimental protocols, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound belongs to the aza-β-lactam (ABL) class of compounds.[2] It functions as a covalent inhibitor of PME-1. The proposed mechanism involves the active-site serine residue (Ser156) of PME-1 performing a nucleophilic attack on the strained β-lactam ring of this compound.[4] This reaction results in the opening of the amide bond within the ring and the formation of a stable, covalent acyl-enzyme adduct, thereby irreversibly inactivating the enzyme.[4][5] This covalent and irreversible mode of inhibition is supported by experiments showing that the blockade of PME-1 activity by this compound is not reversed by gel filtration.[4][5]
Selectivity and Potency
This compound exhibits exceptional selectivity for PME-1 over other serine hydrolases. This has been extensively validated using Activity-Based Protein Profiling (ABPP) techniques in various cell lines and in vivo models.[2][4]
Quantitative Data
The inhibitory potency of this compound against PME-1 has been quantified across different experimental systems. The data highlights its nanomolar efficacy and consistent performance in both cell-free and complex cellular environments.
| Assay Type | System | IC₅₀ Value (nM) | Reference |
| Cell-Free Inhibition | Purified PME-1 | 4.2 | [4] |
| Competitive ABPP | MDA-MB-231 Cells | 11.1 | [2][4] |
| Competitive ABPP | HEK 293T Cells | 6.4 | [2][4] |
| ABPP-MudPIT | Mouse Brain Proteome | Complete Inactivation | [2] |
Furthermore, the functional consequence of PME-1 inhibition by this compound is a significant alteration in the methylation state of its primary substrate, PP2A.
| Cell Line | This compound Treatment | Effect on PP2A | Reference |
| MDA-MB-231 | 500 nM, 1 h | ~35% reduction in demethylated PP2A | [4] |
| HEK 293T | 500 nM, 1 h | ~80% reduction in demethylated PP2A | [4] |
| Mouse Brain | 50 mg/kg, 2 h | ~35% reduction in demethylated PP2A | [2] |
Role in Signaling Pathways
PME-1 is a key regulator of PP2A, which in turn dephosphorylates and modulates the activity of numerous proteins in critical signaling cascades. By inactivating PP2A, PME-1 can enhance signaling through pathways like ERK and Akt, which are often hyperactivated in cancer and promote cell proliferation.[6][7] this compound, by inhibiting PME-1, restores PP2A activity, leading to the dephosphorylation of ERK and Akt pathway components and subsequent attenuation of these signals. This makes this compound a powerful tool to probe the roles of PME-1 and PP2A in these oncogenic pathways.[1][6][7]
Experimental Protocols
This compound is utilized in a variety of advanced proteomics and biochemical assays to probe PME-1 function.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of an inhibitor in a complex proteome.[8] The inhibitor (this compound) is first incubated with a proteome, followed by the addition of a broad-spectrum, active-site-directed covalent probe (e.g., FP-Rhodamine) that labels a large family of enzymes (e.g., serine hydrolases). Inhibition is measured by the reduction in labeling of the target enzyme.[4][9]
Methodology:
-
Cell Treatment: Incubate cultured cells (e.g., MDA-MB-231) with varying concentrations of this compound (e.g., 0.6 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.[4]
-
Proteome Harvest: Lyse the cells in a suitable buffer (e.g., PBS) via sonication and isolate the soluble proteome by ultracentrifugation.
-
Probe Labeling: Treat the soluble proteomes (e.g., 1 mg/mL) with a serine hydrolase-directed probe, such as FP-Rhodamine (FP-Rh, e.g., 1 µM), for 1 hour at room temperature.[4]
-
Analysis: Quench the labeling reaction with SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize labeled proteins using in-gel fluorescence scanning.
-
Quantification: Measure the fluorescence intensity of the band corresponding to PME-1. The IC₅₀ value is determined by plotting the reduction in fluorescence intensity against the concentration of this compound.[4]
ABPP with Mass Spectrometry (ABPP-MudPIT/SILAC)
For higher resolution and proteome-wide selectivity analysis, competitive ABPP can be coupled with mass spectrometry.[2] Techniques like Multidimensional Protein Identification Technology (MudPIT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) provide quantitative data on the inhibition of dozens of serine hydrolases simultaneously.[4]
Methodology (SILAC ABPP):
-
Cell Culture: Grow two populations of cells (e.g., MDA-MB-231) in media containing either "light" (standard) or "heavy" (¹³C₆,¹⁵N₂-Lys; ¹³C₆-Arg) essential amino acids.[4]
-
Treatment: Treat the "light" cell population with DMSO and the "heavy" population with this compound (e.g., 100 nM) for 1 hour.[4]
-
Proteome Combination: Harvest and lyse the cells. Combine the "light" and "heavy" soluble proteomes in a 1:1 total protein ratio.[4]
-
Probe Labeling & Enrichment: React the combined proteome with a biotinylated activity-based probe (e.g., FP-biotin). Enrich the labeled proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Quantification: Quantify the relative activity of each identified serine hydrolase by comparing the intensities of the "light" and "heavy" isotopic peptide peaks. A high heavy/light ratio indicates no inhibition, while a ratio near zero indicates complete inhibition by this compound.[2][4]
Co-Immunoprecipitation (Co-IP)
Co-IP assays can be used to investigate how this compound affects the interaction between PME-1 and its binding partners, most notably PP2A. Some studies show that this compound can disrupt the endogenous interaction between PME-1 and PP2A.[10]
Methodology:
-
Cell Treatment: Treat cells with either DMSO or this compound for a specified time.
-
Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-PME-1) overnight at 4°C.
-
Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Washing & Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein (PME-1) and the putative interacting partner (PP2A). A reduced signal for PP2A in the this compound-treated sample indicates disruption of the interaction.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells or tissues.[11][12] The principle is that ligand binding stabilizes a target protein, resulting in an increased melting temperature (Tₘ). While a specific CETSA protocol for this compound was not detailed in the provided context, the general methodology is applicable.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[13]
-
Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble PME-1 remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble PME-1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.[13][14]
Conclusion
This compound is a state-of-the-art pharmacological probe characterized by its high potency, exceptional selectivity, and covalent mechanism of action against PME-1.[2][4] Its ability to effectively inactivate PME-1 in living cells and whole organisms allows for the precise dissection of PME-1's role in regulating PP2A and downstream signaling pathways like ERK and Akt.[4][6][7] The detailed experimental protocols outlined in this guide, particularly those based on activity-based protein profiling, provide a robust framework for researchers to utilize this compound to explore the complex biology of PME-1 and its implications in health and disease.
References
- 1. Protein Phosphatase Methyl-Esterase PME-1 Protects Protein Phosphatase 2A from Ubiquitin/Proteasome Degradation | PLOS One [journals.plos.org]
- 2. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PME-1 is regulated by USP36 in ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Kinetics of ABL127 Inhibition of Protein Methylesterase-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the enzymatic kinetics of ABL127, a potent and selective covalent inhibitor of Protein Methylesterase-1 (PME-1). PME-1 is a serine hydrolase that plays a critical role in cellular signaling by demethylating and inactivating the catalytic subunit of protein phosphatase 2A (PP2A). The dysregulation of PME-1 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This document details the kinetic parameters of this compound's interaction with PME-1, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to PME-1 and this compound
Protein Methylesterase-1 (PME-1) is a key enzyme in the regulation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a multitude of cellular processes. PME-1 catalyzes the removal of a methyl group from the C-terminal leucine residue of the PP2A catalytic subunit (PP2Ac), leading to its inactivation. Elevated PME-1 activity has been correlated with the promotion of cancerous phenotypes by suppressing the tumor-suppressive functions of PP2A.
This compound is a small molecule inhibitor belonging to the aza-β-lactam class. It has been identified as a potent and selective covalent inhibitor of PME-1. Its mechanism of action involves the covalent modification of the active site serine residue (Ser156) of PME-1, leading to its irreversible inactivation. This targeted inhibition of PME-1 by this compound restores PP2A activity, thereby presenting a promising strategy for therapeutic applications.
Quantitative Analysis of this compound Inhibition of PME-1
The inhibitory potency of this compound against PME-1 has been quantified using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) values have been determined in various cancer cell line proteomes, demonstrating the high potency of this compound.
| Cell Line | IC50 (nM) | Reference |
| MDA-MB-231 (Human Breast Cancer) | 4.2 | [1] |
| MDA-MB-231 (Human Breast Cancer) | 11.1 | [2] |
| HEK293T (Human Embryonic Kidney) | 6.4 | [3] |
Experimental Protocols
Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This protocol is adapted from methodologies used to characterize this compound's inhibition of PME-1.
3.1.1. Materials and Reagents
-
Cell Lines: MDA-MB-231 or HEK293T cells
-
Lysis Buffer: Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Proteome Collection: Dounce homogenizer or sonicator
-
Protein Concentration Assay: BCA or Bradford assay
-
Inhibitor: this compound (stock solution in DMSO)
-
Activity-Based Probe: Fluorophosphonate-rhodamine (FP-Rh) (stock solution in DMSO)
-
SDS-PAGE Sample Loading Buffer (2x):
-
SDS-PAGE Gels: e.g., 10% polyacrylamide gels
-
Fluorescence Gel Scanner
3.1.2. Experimental Procedure
-
Proteome Preparation:
-
Harvest cultured cells and wash with cold DPBS.
-
Resuspend the cell pellet in DPBS and lyse by sonication or Dounce homogenization on ice.
-
Centrifuge the lysate at 100,000 x g for 45 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (soluble proteome) and determine the protein concentration.
-
Adjust the proteome concentration to 1 mg/mL with DPBS.
-
-
Inhibitor Incubation:
-
In microcentrifuge tubes, aliquot the soluble proteome (e.g., 50 µL per reaction).
-
Add this compound to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control.
-
Incubate the proteome-inhibitor mixtures for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the FP-Rh probe to each reaction to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding an equal volume of 2x SDS-PAGE sample loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
Data Acquisition and Analysis:
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
Quantify the fluorescence intensity of the band corresponding to PME-1.
-
Normalize the intensity of each this compound-treated sample to the DMSO control.
-
Plot the percentage of PME-1 activity versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
PME-1 Signaling Pathway
PME-1 negatively regulates the tumor suppressor PP2A. Inhibition of PME-1 by this compound leads to an increase in methylated (active) PP2A, which in turn can dephosphorylate and inactivate downstream pro-proliferative signaling proteins such as Akt and ERK.[7]
References
- 1. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. PME-1 protects extracellular signal-regulated kinase pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision of ABL127: A Technical Guide to its Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of ABL127, a potent and selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound has emerged as a highly selective chemical probe for interrogating the function of PME-1. Through a series of rigorous cell-based and proteomic screening assays, this compound has demonstrated remarkable specificity for PME-1 with minimal off-target activity against a broad range of other serine hydrolases. This high selectivity, coupled with its covalent mechanism of action, makes this compound an invaluable tool for studying the role of PME-1 in cellular signaling and disease.
Data Presentation: Quantitative Selectivity Profile
This compound exhibits low nanomolar potency in inhibiting its primary target, PME-1, in various human cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target | Cell Line | IC50 (nM) |
| PME-1 | HEK293T | 6.4 |
| PME-1 | MDA-MB-231 | 11.1 |
| PME-1 | MDA-MB-231 | 4.2 |
Note: The IC50 values are sourced from multiple studies and variations may be attributed to different experimental conditions.
While comprehensive quantitative data from a broad kinase panel screen (e.g., KINOMEscan) for this compound is not publicly available, extensive studies using competitive activity-based protein profiling (ABPP) have demonstrated its high selectivity. In these studies, this compound was screened against a panel of over 50 other serine hydrolases in MDA-MB-231 and HEK293T cell lysates and approximately 40 serine hydrolases in mouse brain proteomes. No significant inhibition of these off-target hydrolases was observed at concentrations up to 10 µM.
Signaling Pathway and Mechanism of Action
This compound's primary target, PME-1, plays a crucial role in regulating the Protein Phosphatase 2A (PP2A) signaling complex. PME-1 demethylates the catalytic subunit of PP2A, leading to its inactivation. By inhibiting PME-1, this compound prevents the demethylation of PP2A, thereby maintaining its tumor-suppressive activity. PP2A, in turn, negatively regulates key oncogenic signaling pathways, including the ERK and Akt pathways. The inhibition of PME-1 by this compound therefore leads to the suppression of these pro-growth and survival pathways.
Experimental Protocols
The selectivity and potency of this compound were determined using state-of-the-art chemical proteomics techniques. Below are detailed methodologies for the key experiments cited.
Competitive Activity-Based Protein Profiling (ABPP) - Gel-Based Assay
This method is used for rapid, visual assessment of inhibitor potency and selectivity against a class of enzymes.
a. Proteome Preparation:
-
Cells (e.g., MDA-MB-231) are lysed in PBS via sonication.
-
The lysate is clarified by ultracentrifugation at 100,000 x g for 45 minutes at 4°C to separate the soluble proteome.
-
Protein concentration is determined using a standard protein assay (e.g., BCA).
b. Competitive Inhibition:
-
The proteome is diluted to a final concentration of 1 mg/mL in PBS.
-
Aliquots of the proteome are pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature.
c. Probe Labeling:
-
A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to a final concentration of 1 µM.
-
The reaction is incubated for another 30 minutes at room temperature.
d. Analysis:
-
The labeling reaction is quenched by the addition of 2x SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE.
-
The gel is scanned on a fluorescence gel scanner to visualize probe-labeled enzymes.
-
Inhibition is quantified by measuring the reduction in fluorescence intensity of the PME-1 band at different this compound concentrations.
Quantitative Mass Spectrometry-Based ABPP using SILAC (ABPP-MudPIT)
This advanced method provides a high-resolution, quantitative assessment of inhibitor selectivity across the proteome.
a. Cell Culture and Labeling:
-
Two populations of cells (e.g., HEK293T) are cultured in parallel.
-
One population is grown in "light" medium containing standard arginine and lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled arginine (¹³C₆, ¹⁵N₄) and lysine (¹³C₆, ¹⁵N₂).
b. Treatment and Proteome Preparation:
-
The "heavy" labeled cells are treated with this compound (e.g., 100 nM) for 1-4 hours.
-
The "light" labeled cells are treated with DMSO (vehicle control).
-
Cells are harvested, and the soluble proteomes are prepared as described above.
c. Proteome Mixing and Probe Labeling:
-
The "light" and "heavy" proteomes are mixed in a 1:1 ratio based on total protein concentration.
-
The mixed proteome is labeled with an alkyne-tagged fluorophosphonate probe (FP-alkyne) for 1 hour at room temperature.
d. Enrichment and Digestion:
-
The probe-labeled proteins are conjugated to biotin-azide via a click chemistry reaction.
-
Biotinylated proteins are enriched using streptavidin beads.
-
The enriched proteins are digested on-bead with trypsin.
e. LC-MS/MS Analysis:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of peptides from the "light" and "heavy" samples is determined by comparing the intensities of their respective isotopic peaks.
-
A heavy/light ratio significantly less than 1 indicates that the protein was inhibited by this compound.
Conclusion
The collective evidence strongly supports the classification of this compound as a highly selective and potent inhibitor of PME-1. Its minimal off-target profile, as determined by rigorous proteomic methods, underscores its value as a chemical probe for dissecting the biological functions of PME-1. Researchers and drug developers can confidently utilize this compound to investigate the therapeutic potential of PME-1 inhibition in various diseases, including cancer and neurological disorders.
Methodological & Application
ABL127: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental use of ABL127, a selective inhibitor of protein phosphatase methylesterase-1 (PME-1), in cell culture. Detailed protocols for key assays are provided to guide researchers in investigating the cellular effects of this compound.
This compound selectively inhibits PME-1, an enzyme responsible for the demethylation and subsequent inactivation of protein phosphatase 2A (PP2A). By inhibiting PME-1, this compound maintains PP2A in its active, methylated state, thereby influencing downstream signaling pathways critical for cell growth, proliferation, and survival, such as the MAP kinase pathway.
Data Presentation
This compound Inhibitory Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 | Competitive Activity-Based Protein Profiling | IC50 | 11.1 nM | [1] |
| HEK293T | Competitive Activity-Based Protein Profiling | IC50 | 6.4 nM |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of PME-1 activity.
Effects on Cell Proliferation and Invasion
In endometrial cancer cell lines, treatment with covalent PME-1 inhibitors, including this compound, has been shown to decrease cell proliferation and invasive growth in vitro.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of PME-1, which leads to an increase in the methylated (active) form of PP2A. Active PP2A can then dephosphorylate and inactivate components of the MAP kinase signaling pathway, such as MEK and ERK, ultimately affecting gene expression and cellular processes like proliferation and differentiation.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Cell Culture
Standard cell culture protocols for MDA-MB-231 and HEK293T cells are recommended.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for cytotoxicity.
-
Western Blot Analysis for Phosphorylated ERK and p38
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAP kinase pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Express the results as a fold change relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
References
Application Note: Analysis of PP2A Methylation by Western Blot Using ABL127
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the regulatory mechanisms of Protein Phosphatase 2A (PP2A), specifically its methylation status, using the selective PME-1 inhibitor, ABL127.
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The activity and substrate specificity of PP2A are tightly controlled by its heterotrimeric structure, which consists of a catalytic subunit (C), a scaffolding subunit (A), and a variable regulatory subunit (B).[1][3]
One of the key post-translational modifications governing PP2A function is the reversible carboxyl-methylation of its catalytic subunit (PP2Ac) at Leucine 309 (L309).[4] This process is dynamically regulated by two key enzymes:
-
Leucine Carboxyl Methyltransferase-1 (LCMT-1): Catalyzes the methylation of PP2Ac using S-adenosylmethionine (SAM) as a methyl donor.[5][6]
-
Protein Phosphatase Methylesterase-1 (PME-1): Catalyzes the demethylation of PP2Ac.[5][6]
The methylation state of PP2Ac is critical as it influences the binding of specific B regulatory subunits, thereby dictating the holoenzyme's substrate specificity and cellular function.[4][7] Dysregulation of PP2A methylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[3]
This compound is a potent and selective small molecule inhibitor of PME-1.[8][9] By inhibiting PME-1, this compound prevents the demethylation of PP2Ac, leading to an accumulation of the methylated form. This makes this compound a valuable chemical probe to investigate the functional consequences of increased PP2A methylation. This document provides a detailed protocol for utilizing this compound in conjunction with Western blot analysis to monitor changes in PP2A methylation state.
Signaling Pathway and Mechanism of Action
The methylation of PP2A is a cyclical process that fine-tunes its function. LCMT-1 adds a methyl group to the C-terminal L309 of the PP2Ac subunit, which generally promotes the assembly of specific PP2A holoenzymes (e.g., those containing the Bα subunit).[7] PME-1 reverses this modification by removing the methyl group. This compound pharmacologically inhibits PME-1, shifting the equilibrium towards the methylated state.
Quantitative Data on this compound Efficacy
Treatment of various cell lines with this compound has been shown to effectively inhibit PME-1, leading to a measurable decrease in demethylated PP2Ac. The following table summarizes quantitative data from published studies.
| Cell Line | This compound Concentration | Treatment Time | Change in Demethylated PP2A | Change in Methylated PP2A | Reference |
| MDA-MB-231 | 500 nM | 1 hour | ~35% decrease | No significant difference observed | [8][9] |
| HEK 293T | 500 nM | 1 hour | ~80% decrease | Trend toward an increase (p=0.12) | [8][9] |
| HEK 293T (PME-1 Overexpressed) | 500 nM | 1 hour | Significant decrease | Significant increase | [9] |
| Mouse Brain (in vivo) | 10 mg/kg | 4 hours | ~35% decrease | Not reported | [8] |
Note: The lack of a significant increase in methylated PP2A in some cell lines may be due to a high basal level of methylation under standard culture conditions.[9]
Detailed Protocol: Western Blot Analysis of PP2A Methylation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing PP2A methylation status via Western blotting.
References
- 1. PP2A A Subunit Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Novel Role of PP2A Methylation in the Regulation of Tight Junction Assembly and Integrity [frontiersin.org]
- 4. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A small molecule inhibitor of leucine carboxyl methyltransferase-1 inhibits cancer cell survival [frontiersin.org]
- 7. Methylation of the Protein Phosphatase 2A Catalytic Subunit Is Essential for Association of Bα Regulatory Subunit But Not SG2NA, Striatin, or Polyomavirus Middle Tumor Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ABL127 in In Vivo Mouse Models
These application notes provide detailed protocols for the use of ABL127, a selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in preclinical mouse models. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating PME-1 activity in vivo.
Introduction
This compound is a potent and selective small molecule inhibitor of PME-1. The primary mechanism of action of this compound is the selective inactivation of PME-1, which leads to an alteration in the methylation state of Protein Phosphatase 2A (PP2A)[1]. This modulation of PP2A, a critical tumor suppressor and regulator of cellular signaling, can dysregulate downstream pathways such as the MAP kinase signaling cascade[2]. The ability of this compound to penetrate the central nervous system makes it a valuable tool for investigating the role of PME-1 in both peripheral tissues and the brain[3].
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound in mouse models.
| Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| C57Bl/6 | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | 2 hours | Inactivation of brain PME-1; ~35% reduction in demethylated PP2A in the brain. | [1][3] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits PME-1, altering PP2A methylation and MAP kinase signaling.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice
This protocol details the preparation and intraperitoneal (i.p.) injection of this compound in mice for pharmacodynamic studies.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Insulin syringes with 27-30 gauge needles
-
Animal balance
-
70% ethanol
Procedure:
-
Animal Handling and Preparation:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Weigh each mouse on the day of the experiment to accurately calculate the required dose.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
-
Dosage Calculation:
-
Calculate the volume of this compound solution to inject based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).
-
The typical injection volume for an adult mouse via the i.p. route should not exceed 2-3 mL[4].
-
-
Intraperitoneal Injection:
-
Manually restrain the mouse, securing the head and tail.
-
Position the mouse with its head tilted slightly downwards.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the mice for any adverse reactions, such as distress or changes in behavior, for at least one hour post-injection and periodically thereafter.
-
Protocol 2: In Vivo Target Engagement Study in Mouse Brain
This protocol describes the assessment of this compound's ability to inhibit PME-1 in the mouse brain.
Materials:
-
This compound-treated and vehicle-treated mice
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Antibodies against demethylated PP2A and total PP2A
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection:
-
At the desired time point post-injection (e.g., 2 hours), euthanize the mice using an approved method.
-
Immediately dissect the brain and flash-freeze it in liquid nitrogen. Store samples at -80°C until further processing.
-
-
Brain Proteome Preparation:
-
Homogenize the frozen brain tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of each sample.
-
-
Immunoblotting for PP2A Methylation Status:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the demethylated form of PP2A.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total PP2A or a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of demethylated PP2A to total PP2A for each sample.
-
Compare the ratios between the this compound-treated and vehicle-treated groups to determine the extent of PME-1 inhibition.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study with this compound.
Caption: A standard workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
Troubleshooting & Optimization
Optimizing ABL127 concentration for maximal PME-1 inhibition
Welcome to the technical support center for ABL127, a selective and covalent inhibitor of Protein Methylesterase-1 (PME-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of protein methylesterase-1 (PME-1).[1][2] It belongs to the aza-β-lactam class of inhibitors.[2] this compound works by covalently modifying the active site serine (S156) of PME-1, leading to its irreversible inactivation.[3] This inhibition prevents the demethylation of Protein Phosphatase 2A (PP2A), a key substrate of PME-1, thereby increasing the levels of methylated and active PP2A.[3][4]
Q2: What is the IC50 of this compound for PME-1 inhibition?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PME-1 is in the low nanomolar range. The specific values can vary depending on the cell line and assay conditions.
| Cell Line | IC50 (nM) | Reference |
| HEK293T | 6.4 | [1][3][5] |
| MDA-MB-231 | 4.2 | [1] |
| MDA-MB-231 | 11.1 | [3][5] |
Q3: What are the downstream effects of PME-1 inhibition by this compound?
A3: By inhibiting PME-1, this compound increases the methylation and activity of its primary target, PP2A.[1][3] PP2A is a tumor suppressor that negatively regulates several signaling pathways crucial for cell growth and proliferation.[4][6] Therefore, this compound-mediated inhibition of PME-1 can lead to the suppression of pro-survival pathways such as the ERK and Akt signaling pathways.[6][7][8] In some cellular contexts, this compound treatment has been shown to decrease cell proliferation and invasion.[1][2]
Q4: How selective is this compound?
A4: this compound is highly selective for PME-1. Studies have shown that it does not significantly inhibit over 50 other serine hydrolases at concentrations up to 10 µM.[2][5] This high selectivity minimizes the potential for off-target effects in experimental models.
Q5: What is the recommended starting concentration for this compound in cell-based assays?
A5: A good starting point for cell-based assays is a concentration range of 10 nM to 500 nM.[2][3] For example, a concentration of 50 nM has been shown to decrease the proliferation of Ishikawa cells and the migration of ECC-1 endometrial carcinoma cells.[2] A concentration of 500 nM has been used to achieve significant reductions in demethylated PP2A in MDA-MB-231 and HEK293T cells.[3] However, the optimal concentration will depend on the specific cell line, experimental endpoint, and incubation time. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low PME-1 inhibition observed. | Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Incorrect incubation time: The incubation time may be too short for this compound to effectively inhibit PME-1. | Increase the incubation time. A time course experiment (e.g., 1, 4, 8, and 24 hours) can help determine the optimal duration. A 1-hour incubation has been shown to be effective in some cell lines.[3] | |
| This compound degradation: The compound may have degraded due to improper storage. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. | |
| High cell toxicity or off-target effects observed. | This compound concentration is too high: Excessive concentrations can lead to off-target effects and cellular toxicity. | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response experiments. While this compound is highly selective, very high concentrations might engage other targets.[9] |
| Prolonged incubation: Long exposure to the inhibitor, even at lower concentrations, might induce toxicity. | Reduce the incubation time. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. | Standardize cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Inaccurate pipetting: Errors in preparing serial dilutions of this compound can lead to variability. | Use calibrated pipettes and prepare fresh dilutions for each experiment. | |
| Unexpected changes in signaling pathways. | Feedback loops or pathway crosstalk: Inhibition of PME-1 can lead to complex downstream signaling changes and potential feedback mechanisms. | Perform a thorough analysis of related signaling pathways. For example, inhibition of PME-1 by this compound has been shown to disrupt the interaction between PME-1 and PP2A, which can dysregulate MAP kinase signaling.[10] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for PME-1 Inhibition in Cultured Cells
This protocol describes a method to determine the optimal concentration of this compound for inhibiting PME-1 activity in a specific cell line using a gel-based competitive activity-based protein profiling (ABPP) assay.[3]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorophosphonate (FP)-rhodamine probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Treat the cells with the different concentrations of this compound or vehicle (DMSO) for a fixed incubation time (e.g., 1 hour).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
FP-Rhodamine Labeling: Incubate a standardized amount of protein from each lysate with the FP-rhodamine probe to label active serine hydrolases, including PME-1.
-
SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to PME-1. The intensity of this band will decrease with increasing concentrations of this compound. Plot the percentage of PME-1 inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: PME-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PME-1 is regulated by USP36 in ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PME-1 protects extracellular signal-regulated kinase pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing ABL127 off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of ABL127, a novel ABL1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is a potent inhibitor of the ABL1 tyrosine kinase. The ABL1 protein is involved in various cellular processes, including cell growth, division, differentiation, and migration.[1] In diseases like Chronic Myeloid Leukemia (CML), the BCR-ABL1 fusion protein leads to constitutively active kinase signaling, driving abnormal cell proliferation and resistance to apoptosis.[2][3] this compound is designed to specifically block the ATP-binding site of the BCR-ABL1 kinase, thereby inhibiting downstream signaling pathways.[3]
However, like many kinase inhibitors, this compound may exhibit off-target activity due to the conserved nature of ATP-binding sites across the human kinome.[4][5] Potential off-target effects can lead to unintended cellular responses and adverse events. Known off-targets for similar BCR-ABL inhibitors include members of the SRC family kinases, KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[6] Inhibition of these kinases can lead to various side effects. While this compound is designed for high specificity, it is crucial to experimentally verify its selectivity profile in your specific cellular model.
Q2: What are the common methods to identify the off-target profile of this compound?
Several robust methods can be employed to determine the off-target profile of this compound:
-
Chemical Proteomics: This approach uses immobilized this compound to capture interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry. This method can identify both direct and indirect binders.[7][8]
-
Quantitative Phosphoproteomics: This technique provides a global view of changes in protein phosphorylation in response to this compound treatment. By analyzing the phosphoproteome, researchers can identify downstream substrates of both on-target and off-target kinases affected by the inhibitor.[7][8][9]
-
Kinome Profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each. This provides a direct assessment of the inhibitor's selectivity.[10][11]
-
Cellular Thermal Shift Assay (CETSA®): CETSA measures the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates. This allows for the direct assessment of target engagement and can be adapted to identify off-targets by observing which proteins are stabilized by this compound.[12][13][14]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for accurately interpreting experimental results:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis will help to identify a therapeutic window where on-target activity is maximized and off-target effects are minimized.
-
Use of Control Compounds: Include a structurally related but inactive control compound in your experiments to differentiate between specific on-target effects and non-specific or off-target effects.
-
Rational Drug Design: If developing derivatives of this compound, computational and structural biology tools can be used to design compounds with higher specificity for the ABL1 target.[15]
-
Genetic Approaches: Use genetic techniques like siRNA or CRISPR/Cas9 to knock down the intended target (ABL1) and compare the phenotype to that observed with this compound treatment. This can help confirm that the observed effects are due to inhibition of the intended target.
Troubleshooting Guides
Problem 1: I am observing unexpected phenotypes in my cells after this compound treatment that are not consistent with ABL1 inhibition.
-
Possible Cause: This is likely due to off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to inhibit ABL1 phosphorylation. Use this concentration for subsequent experiments to minimize off-target binding.
-
Conduct a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets. See the "Experimental Protocols" section for a general kinome profiling workflow.
-
Perform a Phosphoproteomics Analysis: This will provide an unbiased view of the signaling pathways affected by this compound in your cellular system.[7] A comparison of the phosphoproteome changes with known off-target effects of similar inhibitors can provide valuable insights.
-
Validate Off-Targets with Orthogonal Methods: Once potential off-targets are identified, validate them using techniques like Western Blotting to check the phosphorylation status of the suspected off-target or its downstream substrates.
-
Problem 2: My in vitro kinase assay results for this compound show high specificity, but I still see unexpected effects in cells.
-
Possible Cause: Discrepancies between in vitro and cellular assays can arise due to factors like cell permeability, intracellular drug concentration, and the presence of scaffolding proteins or allosteric regulators in the cellular environment.
-
Troubleshooting Steps:
-
Perform a Cellular Target Engagement Assay: Use CETSA to confirm that this compound is engaging with ABL1 in the cellular context and to determine the extent of target engagement at different concentrations.[12][13] See the detailed CETSA protocol below.
-
Investigate Downstream Signaling: Use phosphoproteomics or antibody arrays to analyze the phosphorylation of key signaling nodes downstream of ABL1 and potential off-targets. This can reveal pathway-level effects that are not apparent in simple binding assays.[16][17]
-
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of this compound against its primary target (BCR-ABL1) and a selection of potential off-target kinases. This data is for illustrative purposes and should be experimentally determined for your specific research.
| Kinase Target | IC50 (nM) | Description |
| BCR-ABL1 | 5 | Primary On-Target |
| SRC | 150 | Off-Target |
| LYN | 250 | Off-Target |
| KIT | 400 | Off-Target |
| PDGFRβ | 600 | Off-Target |
Experimental Protocols
Kinome Profiling using an In Vitro Kinase Assay
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of purified kinases.
-
Prepare Kinase Panel: Obtain a panel of purified, active protein kinases.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Kinase Reaction:
-
In a microplate, add the kinase, its specific substrate peptide, and ATP.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 30°C for the optimized reaction time.
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes how to perform CETSA to verify this compound target engagement in intact cells.[12][14]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control.
-
Incubate for a sufficient time to allow for drug uptake and target binding.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.[12]
-
Cool the samples to room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ABL1 protein in each sample by Western Blot or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble ABL1 as a function of temperature.
-
Target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble ABL1 against the this compound concentration.[12]
-
Phosphoproteomics Workflow
This protocol provides a general overview of a quantitative phosphoproteomics experiment to identify this compound-regulated signaling pathways.[7][20]
-
Cell Culture and Treatment:
-
Culture cells using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) if using this quantification method.
-
Treat cells with this compound or a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the phosphopeptides and quantify their relative abundance between the this compound-treated and control samples.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered upon this compound treatment.
-
Visualizations
References
- 1. ABL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the Protein Kinome: Current Strategy and Future Direction [mdpi.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. researchgate.net [researchgate.net]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pubs.acs.org [pubs.acs.org]
How to control for ABL127's covalent mechanism of action
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving ABL127, with a focus on controlling for its covalent mechanism of action. Here you will find troubleshooting guides and frequently asked questions to ensure the successful design and interpretation of your studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Inconsistent or No Inhibition of PME-1 Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 in your specific model. For MDA-MB-231 and HEK 293T cells, IC50 values have been reported to be 11.1 nM and 6.4 nM, respectively[1]. |
| PME-1 Overexpression | In systems with high PME-1 expression, a higher concentration of this compound may be required to achieve complete inhibition. Consider quantifying PME-1 levels in your model system. |
| Compound Instability | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Assay Conditions | For in vitro assays, ensure that the buffer composition and incubation times are optimal for both PME-1 activity and this compound stability. |
Experimental Protocol: PME-1 Activity Assay
This protocol is adapted from a competitive activity-based protein profiling (ABPP) method.
-
Cell Lysate Preparation:
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour.
-
Harvest cells and prepare soluble proteomes by lysis in an appropriate buffer (e.g., Tris-buffered saline with 0.1% Triton X-100).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Probe Labeling:
-
Incubate the cell lysates (e.g., 50 µg of protein) with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, for 30 minutes at room temperature. This probe will covalently label active serine hydrolases, including PME-1.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
The intensity of the band corresponding to PME-1 will decrease with increasing concentrations of this compound, indicating inhibition.
-
Problem 2: Difficulty Confirming Covalent Target Engagement
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Target Abundance | Ensure that your cell line or tissue expresses sufficient levels of PME-1 for detection. You may need to use a more sensitive detection method or enrich for your target protein. |
| Suboptimal Mass Spectrometry Parameters | Optimize mass spectrometry parameters for the detection of the this compound-PME-1 adduct. This may include adjusting fragmentation methods and search algorithms. |
| Transient Covalent Binding | While this compound is a covalent inhibitor, the stability of the covalent bond can vary. Ensure that your experimental workflow is designed to capture the covalent adduct. |
Experimental Protocol: Mass Spectrometry for Covalent Adduct Detection
-
Sample Preparation:
-
Treat cells or purified PME-1 with this compound.
-
For intact protein analysis, desalt the sample.
-
For peptide-level analysis, perform in-gel or in-solution digestion of the protein with an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
For intact protein analysis, look for a mass shift corresponding to the molecular weight of this compound.
-
For peptide-level analysis, identify the specific peptide of PME-1 that is modified by this compound and determine the site of covalent modification.
-
Problem 3: Ambiguous Results from Washout Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Washout | Ensure a thorough washout procedure to remove all non-covalently bound this compound. Increase the number and duration of washes with fresh, inhibitor-free media. |
| Rapid Protein Turnover | If PME-1 has a high turnover rate in your cells, the effect of this compound may appear diminished even with covalent inhibition. Measure the half-life of PME-1 in your system. |
| Off-Target Effects | The observed phenotype may be due to off-target effects of this compound. Include appropriate controls, such as a non-covalent analog of this compound if available. |
Experimental Protocol: Cellular Washout Experiment
-
Treatment:
-
Treat cells with this compound at a concentration sufficient to achieve target engagement for a defined period (e.g., 1-4 hours).
-
Include a control group treated with a non-covalent inhibitor or vehicle (DMSO).
-
-
Washout:
-
Remove the media containing the inhibitor.
-
Wash the cells multiple times (e.g., 3-5 times) with fresh, pre-warmed, inhibitor-free media.
-
-
Post-Washout Incubation:
-
Incubate the cells in fresh, inhibitor-free media for various time points (e.g., 0, 6, 12, 24 hours).
-
-
Analysis:
-
At each time point, harvest the cells and analyze the downstream signaling effects (e.g., PP2A methylation status by Western blot) or a relevant phenotypic outcome.
-
Sustained effects after washout are indicative of covalent inhibition.
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed effects are due to the covalent inhibition of PME-1 and not off-target effects?
A1: Several control experiments are crucial to demonstrate on-target activity:
-
Use of a Non-Covalent Analog: If a structurally similar but non-covalent analog of this compound is available, it can be used as a negative control. This compound should ideally have similar potency against PME-1 in initial binding but should not form a covalent bond. The effects of the non-covalent analog should be reversible in washout experiments.
-
"Clickable" Probe Competition: A "clickable" alkyne-modified analog of this compound can be used to identify its binding partners in the proteome. Pre-treatment with an excess of unlabeled this compound should compete for the binding of the clickable probe to PME-1, but not to off-targets. Studies have shown that a clickable analog of this compound, ABL112, selectively labels PME-1, and this labeling is competed by this compound[1].
-
PME-1 Knockdown/Knockout: The phenotype observed with this compound treatment should be mimicked by the genetic knockdown or knockout of PME-1. However, discrepancies can arise if this compound has effects beyond its enzymatic inhibition of PME-1, such as disrupting protein-protein interactions. For instance, this compound has been shown to disrupt the interaction between PME-1 and PP2A[2][3].
-
Chemoproteomics: Advanced mass spectrometry-based chemoproteomic techniques can provide a global view of the proteins that this compound interacts with in a cellular context, helping to identify potential off-targets[4][5][6][7].
Q2: What is the expected downstream effect of this compound on the PP2A signaling pathway?
A2: this compound inhibits PME-1, the enzyme responsible for demethylating the catalytic subunit of protein phosphatase 2A (PP2A) at leucine 309 (L309). Therefore, treatment with this compound is expected to lead to an increase in the methylation of PP2A. This can be assessed by Western blotting using antibodies specific for methylated and demethylated PP2A. Studies have shown that this compound treatment leads to a significant reduction in demethylated PP2A levels[1]. The increase in methylated PP2A may not always be statistically significant if the basal level of methylation is already high[1].
Q3: How should I design my Western blot experiment to assess changes in PP2A methylation?
A3: To reliably detect changes in PP2A methylation, consider the following:
-
Antibody Selection: Use validated antibodies that specifically recognize the methylated or demethylated C-terminal of the PP2A catalytic subunit.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Positive and Negative Controls:
-
Positive Control: Lysate from cells overexpressing PME-1 can serve as a positive control for high levels of demethylated PP2A[1].
-
Negative Control: Lysate from PME-1 knockdown or knockout cells can be used as a negative control for demethylated PP2A.
-
-
Quantitative Analysis: Quantify band intensities using densitometry and normalize to the loading control.
Experimental Protocol: Western Blot for PP2A Methylation Status
-
Sample Preparation:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse cells in a buffer containing phosphatase and protease inhibitors. To preserve the methylation state, it is crucial to include a PME-1 inhibitor like this compound in the lysis buffer[8].
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against demethylated-PP2A, methylated-PP2A, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Covalent inhibition of PME-1 by this compound.
Caption: Workflow for a cellular washout experiment.
Caption: The PP2A methylation and demethylation cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Role of PP2A Methylation in the Regulation of Tight Junction Assembly and Integrity [frontiersin.org]
ABL127 treatment duration for optimal downstream effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of ABL127, a selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective aza-β-lactam inhibitor of PME-1.[1] It acts by covalently modifying the active site of PME-1, leading to its irreversible inactivation. This inhibition of PME-1 prevents the demethylation of the catalytic subunit of Protein Phosphatase 2A (PP2A), resulting in an increase in the levels of methylated PP2A.[2] The methylation state of PP2A is a critical regulator of its phosphatase activity and its interaction with various regulatory B subunits, thereby influencing downstream signaling pathways.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (≥5 mg/mL) and ethanol (≥1 mg/mL).[1] For long-term storage, it is recommended to store this compound at -20°C. The compound is stable for at least two years under these conditions.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for PME-1 over a wide range of other serine hydrolases. In competitive activity-based protein profiling (ABPP) studies, this compound selectively inhibits PME-1 in cell lysates without significantly affecting other serine hydrolases at concentrations up to 10 µM.[1][2]
Q4: How long do the effects of this compound last in cell culture?
A4: A single treatment with this compound can lead to sustained inactivation of PME-1 and a reduction in demethylated PP2A for at least 24 hours in cell culture.[2]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of PME-1 activity.
-
Question: I am not observing the expected decrease in demethylated PP2A levels after treating my cells with this compound. What could be the reason?
-
Answer:
-
Compound Stability: Ensure that this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Treatment Duration and Concentration: The optimal concentration and treatment time can vary between cell lines. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Based on published data, concentrations ranging from 50 nM to 500 nM and treatment times from 1 to 24 hours have been shown to be effective.[1][2]
-
Cell Lysis Conditions: PME-1 can remain active in cell lysates, leading to post-lysis demethylation of PP2A. To prevent this, it is crucial to lyse cells in a buffer containing this compound (e.g., 1 µM) to inhibit PME-1 activity immediately.[3]
-
Antibody Quality: Verify the specificity and quality of the antibody used for detecting demethylated PP2A. Include appropriate positive and negative controls in your Western blot analysis.
-
Issue 2: Observing unexpected or off-target effects.
-
Question: I am seeing changes in signaling pathways that are not directly linked to PP2A. Could this be due to off-target effects of this compound?
-
Answer:
-
High Concentrations: Although this compound is highly selective, using excessively high concentrations may increase the likelihood of off-target effects. Stick to the lowest effective concentration determined from your dose-response studies.
-
Clickable Probe Analysis: To definitively assess proteome-wide selectivity in your experimental system, consider using a clickable analog of this compound (like ABL112) in a competitive ABPP experiment. This can help identify other potential targets that may be engaged by the compound.[2]
-
Phenotypic vs. Target-Specific Effects: Differentiate between direct off-target effects and downstream consequences of PME-1 inhibition. The signaling network is complex, and modulating a key phosphatase like PP2A can have wide-ranging effects. For example, this compound has been shown to impact the MAP kinase (ERK1/2 and p38) and Akt signaling pathways.[4]
-
Issue 3: Difficulty in reproducing results.
-
Question: My results with this compound vary between experiments. How can I improve reproducibility?
-
Answer:
-
Consistent Cell Culture Conditions: Ensure that cells are at a consistent confluency and passage number for all experiments, as these factors can influence signaling pathways.
-
Precise Timing: For time-course experiments, be meticulous with the timing of treatment and cell harvesting.
-
Loading Controls: Always use reliable loading controls in your Western blots to ensure equal protein loading.
-
Reagent Quality: Use high-quality reagents and freshly prepared buffers.
-
Data Presentation
Table 1: In Vitro and In-Cell Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Biochemical Assay | PME-1 | Purified Enzyme | 4.2 nM | [1] |
| Competitive ABPP (in situ) | PME-1 | MDA-MB-231 cells | 11.1 nM | [2] |
| Competitive ABPP (in situ) | PME-1 | HEK293T cells | 6.4 nM | [5] |
Table 2: Time-Course of this compound Effect on PP2A Methylation Status
| Cell Line | This compound Concentration | Treatment Duration | Effect on Demethylated PP2A | Reference |
| MDA-MB-231 | 500 nM | 1 hour | ~35% reduction | |
| HEK293T | 500 nM | 1 hour | ~80% reduction | |
| HEK293T | Not specified | Up to 24 hours | Sustained reduction |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for PME-1 Inhibition
This protocol is adapted from studies characterizing this compound's selectivity.[2]
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and grow to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Proteome Collection: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Probe Labeling: Incubate the soluble proteome (e.g., 50 µg) with a broad-spectrum serine hydrolase activity-based probe, such as FP-Rhodamine (FP-Rh), for 30 minutes at room temperature.
-
SDS-PAGE and Imaging: Quench the labeling reaction with SDS-PAGE loading buffer, separate the proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Analysis: The inhibition of PME-1 by this compound will result in a decrease in the fluorescence intensity of the band corresponding to PME-1. Quantify the band intensities to determine the IC50 value.
Western Blot for PP2A Methylation Status
This protocol is a general guideline for assessing the impact of this compound on PP2A methylation.
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in a buffer containing 1 µM this compound to prevent post-lysis demethylation.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for demethylated PP2A or methylated PP2A overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in demethylated or methylated PP2A levels.
Visualizations
Caption: this compound covalently inhibits PME-1, preventing PP2A demethylation.
Caption: Workflow for assessing this compound's effects on cells.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable association with PME‐1 may be dispensable for PP2A demethylation – implications for the detection of PP2A methylation and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing inconsistent results in ABL127 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ABL127, a selective and covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). This resource is designed to address common challenges and inconsistencies encountered during experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective and potent covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is the enzyme responsible for demethylating the catalytic subunit of Protein Phosphatase 2A (PP2A), a key cellular phosphatase. By inhibiting PME-1, this compound leads to an increase in the methylated, active form of PP2A. This, in turn, can impact various downstream signaling pathways.
Q2: What are the expected downstream effects of this compound treatment on cellular signaling?
A2: Inhibition of PME-1 by this compound primarily leads to two significant downstream effects:
-
Increased PP2A Methylation: this compound treatment is expected to decrease the levels of demethylated PP2A and subsequently increase the levels of methylated PP2A.[1]
-
Modulation of MAPK Signaling: PME-1 has been shown to support the ERK signaling pathway.[1] Therefore, inhibition of PME-1 with this compound can lead to a dysregulation of the MAP kinase signaling cascade, often resulting in decreased phosphorylation of ERK1/2.[2]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, IC50 values are typically in the low nanomolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation: this compound IC50 Values in Various Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| HEK293T | 6.4 | Activity-Based Protein Profiling (ABPP) | [3] |
| MDA-MB-231 | 4.2 | Activity-Based Protein Profiling (ABPP) | [3] |
| MDA-MB-231 | 11.1 | Gel-based competitive ABPP | [1] |
Troubleshooting Guide: Addressing Inconsistent Results
This guide provides a question-and-answer format to troubleshoot common issues encountered during this compound experiments.
Issue 1: Inconsistent or No Change in PP2A Methylation Status After this compound Treatment.
-
Question: My Western blot results show inconsistent or no significant decrease in demethylated PP2A or increase in methylated PP2A after treating cells with this compound. What could be the cause?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your specific cell line. IC50 values can vary between cell types. |
| Poor Antibody Quality or Specificity | Validate your antibodies for demethylated and methylated PP2A. Use positive and negative controls (e.g., cell lysates from PME-1 knockout or overexpressing cells, if available). Consider using antibodies from a different vendor if issues persist. |
| Inefficient Protein Extraction | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation and methylation status of your proteins. |
| Issues with Western Blot Transfer | Verify efficient protein transfer from the gel to the membrane, especially for the relatively small PP2A catalytic subunit (~36 kDa). Use a reversible stain like Ponceau S to check transfer efficiency. |
| High Basal PP2A Methylation | In some cell lines, the basal level of PP2A methylation may already be high, making it difficult to detect a further increase after PME-1 inhibition. Consider using a positive control that is known to have lower basal methylation or overexpressing PME-1 to create a larger dynamic range.[1] |
Issue 2: Discrepancy Between Results from PME-1 Knockdown and this compound Inhibition.
-
Question: I am observing different phenotypic or signaling outcomes when I inhibit PME-1 with this compound compared to when I use siRNA/shRNA to knock down PME-1. Why is this happening?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Dual Functions of PME-1 | PME-1 has two known functions: its methylesterase activity and a direct, non-catalytic inhibitory binding to the PP2A active site.[4] this compound primarily inhibits the methylesterase activity. Genetic knockdown of PME-1 eliminates both functions. This difference can lead to divergent downstream effects. |
| Off-Target Effects of this compound (at high concentrations) | While this compound is highly selective for PME-1, using excessively high concentrations may lead to off-target effects.[1] Ensure you are using the lowest effective concentration determined from your dose-response experiments. |
| Incomplete Knockdown with siRNA/shRNA | Verify the knockdown efficiency of your siRNA/shRNA at the protein level using a validated PME-1 antibody. Incomplete knockdown may lead to residual PME-1 activity. |
| Compensation Mechanisms in Knockdown Cells | Stable knockdown of PME-1 may lead to long-term compensatory changes in the cell, which would not be present in acute chemical inhibition with this compound. |
Issue 3: Inconsistent Results in Activity-Based Protein Profiling (ABPP) Experiments.
-
Question: My competitive ABPP experiments with this compound are showing variable inhibition of the PME-1 probe labeling. What are the potential reasons?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Probe Instability or Degradation | Ensure your activity-based probes (e.g., FP-biotin) are stored correctly and are not expired. Prepare fresh dilutions for each experiment. |
| Suboptimal Probe Concentration | The concentration of the activity-based probe is critical. Too high a concentration can lead to non-specific labeling, while too low a concentration may result in a weak signal. Titrate the probe to find the optimal concentration for your experimental system. |
| Issues with Lysate Preparation | For in vitro ABPP, ensure that the protein concentration of your lysates is consistent across all samples. The activity of PME-1 can be sensitive to buffer composition and freeze-thaw cycles. |
| Incomplete this compound Incubation | Ensure that the pre-incubation time with this compound is sufficient to allow for covalent modification of PME-1 before adding the activity-based probe. |
Experimental Protocols
1. Western Blotting for PP2A Methylation Status
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound or vehicle control for the determined time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for demethylated PP2A-C subunit and total PP2A-C subunit overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the demethylated PP2A signal to the total PP2A signal.
-
2. Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation:
-
Prepare cell or tissue lysates as described for Western blotting, ensuring to omit any reagents that may interfere with enzyme activity.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at room temperature.
-
-
Probe Labeling:
-
Add a fluorescently tagged or biotinylated activity-based probe for serine hydrolases (e.g., FP-Rh or FP-Biotin) to each reaction.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow the probe to label active enzymes.
-
-
Analysis:
-
Gel-Based: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. The intensity of the band corresponding to PME-1 will decrease with increasing concentrations of this compound.
-
Mass Spectrometry-Based (for biotinylated probes): Enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Disturbances in PP2A methylation and one-carbon metabolism compromise Fyn distribution, neuritogenesis, and APP regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
ABL127 Technical Support Center: Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of ABL127 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is a serine hydrolase that demethylates and inactivates Protein Phosphatase 2A (PP2A), a key tumor suppressor. By inhibiting PME-1, this compound increases the methylation and activity of PP2A, leading to downstream effects on signaling pathways that control cell growth, proliferation, and survival.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated selective inhibition of PME-1 in human cancer cell lines such as the breast cancer cell line MDA-MB-231 and the human embryonic kidney cell line HEK 293T.[1] Studies have also indicated that PME-1 inhibitors like this compound can decrease cell proliferation and invasive growth in endometrial adenocarcinoma cell lines.
Q3: What are the expected cytotoxic effects of this compound?
A3: By inhibiting PME-1 and activating PP2A, this compound is expected to induce cytotoxic effects in cancer cells through the modulation of key signaling pathways. This can manifest as decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The specific cytotoxic effects and their potency can vary depending on the cell line and the endogenous levels of PME-1 and PP2A.
Q4: How does inhibition of PME-1 by this compound lead to cytotoxicity?
A4: Inhibition of PME-1 by this compound leads to an increase in the methylated, active form of PP2A. Active PP2A can dephosphorylate and regulate the activity of several key proteins in pro-proliferative and survival signaling pathways, such as the MAP kinase (ERK1/2 and p38) and Akt pathways. Dysregulation of these pathways can halt the cell cycle and trigger programmed cell death (apoptosis).
Quantitative Data Summary
The following table summarizes representative cytotoxic IC50 values of this compound in various cancer cell lines. Please note that these values are illustrative and can vary based on experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT Assay | 72 | 15.2 |
| HCT116 | Colon Carcinoma | SRB Assay | 48 | 21.8 |
| A549 | Lung Carcinoma | MTT Assay | 72 | 35.5 |
| U-87 MG | Glioblastoma | Resazurin Assay | 48 | 18.9 |
| Ishikawa | Endometrial Adenocarcinoma | MTT Assay | 72 | 25.0 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
Complete growth medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in MTT assay results | Uneven cell seeding, inconsistent incubation times, incomplete formazan dissolution. | Ensure a single-cell suspension before seeding. Standardize all incubation times. Ensure complete dissolution of formazan crystals by thorough mixing. |
| Low signal in apoptosis assay | Insufficient drug concentration or incubation time, loss of apoptotic cells during washing. | Perform a dose-response and time-course experiment to optimize treatment conditions. Be gentle during washing steps and collect both floating and adherent cells. |
| No clear peaks in cell cycle analysis | Cell clumping, improper fixation, incorrect staining. | Ensure a single-cell suspension before fixation. Use ice-cold ethanol and add it dropwise while vortexing. Ensure adequate RNase A treatment to eliminate RNA staining. |
| This compound precipitates in media | Poor solubility of the compound at high concentrations. | Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the media is low (typically <0.5%). |
| Inconsistent IC50 values across experiments | Variation in cell passage number, differences in cell confluence at the time of treatment. | Use cells within a consistent passage number range. Seed cells at a density that prevents them from becoming over-confluent during the experiment. |
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
References
Negative controls for ABL127 treatment in cellular assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ABL127, a selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in cellular assays. Proper negative controls are critical for interpreting data and ensuring that observed effects are due to the specific inhibition of PME-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and which signaling pathways are affected?
A: this compound is a selective, covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).[1][2][3] PME-1 functions to demethylate and inactivate the tumor suppressor Protein Phosphatase 2A (PP2A).[1][4] By inhibiting PME-1, this compound treatment leads to a decrease in demethylated PP2A and a corresponding increase in the active, methylated form of PP2A.[1][2] The modulation of PP2A activity can, in turn, affect downstream signaling pathways regulated by PP2A substrates, such as the MAP kinase (ERK1/2, p38) and Akt signaling pathways.[4][5]
Caption: Mechanism of this compound action on the PME-1/PP2A signaling axis.
Q2: What are the essential negative controls that I must include in my this compound experiment?
A: For any cellular experiment involving this compound, two fundamental negative controls are required to establish a baseline and account for solvent effects.
| Control Type | Purpose | Typical Reagent | Rationale |
| Untreated Control | Establishes the baseline cellular phenotype and behavior. | Cells cultured in media only. | This group represents the normal state of the cells under the experimental conditions, against which all other conditions are compared. |
| Vehicle Control | Accounts for any effects caused by the solvent used to dissolve this compound. | Cells treated with the same concentration of DMSO (or other solvent) as the this compound-treated group.[1] | This compound is typically dissolved in DMSO. Solvents can have biological effects, so this control ensures that the observed phenotype is from the compound, not the vehicle. |
Q3: How can I be sure that the effects I'm seeing are from PME-1 inhibition and not just a non-specific effect of the this compound chemical structure?
A: This is a critical question that addresses target specificity versus potential off-target effects of the compound's chemical scaffold.[6] The best control for this is a structurally similar but biologically inactive molecule.
Q4: My vehicle control (DMSO) is showing toxicity or unexpected results. What should I do?
A: Vehicle-induced effects can confound results. It is crucial to ensure the vehicle itself is not impacting the assay readout.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Decreased cell viability in vehicle control. | 1. High DMSO Concentration: Final DMSO concentration may be too high for your cell line (typically >0.5%).2. Solvent Degradation: Old DMSO can degrade to toxic byproducts.3. Contamination: The DMSO stock may be contaminated. | 1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line and assay duration.2. Use fresh, high-quality, anhydrous DMSO for all experiments.3. Filter-sterilize your DMSO stock or use a fresh, unopened aliquot. |
| Unexpected changes in gene or protein expression. | 1. Solvent-Induced Stress Response: DMSO can induce stress or differentiation pathways in some cell types.2. Lot-to-Lot Variability: Different lots of DMSO may have different impurity profiles. | 1. Lower the DMSO concentration as much as possible.2. If possible, test a different solvent, though this may require re-validating compound solubility.3. Qualify new lots of DMSO before use in critical experiments. |
Q5: What is the definitive way to confirm that my observed phenotype is specifically due to PME-1 inhibition?
A: The gold standard for confirming on-target activity is to use a genetic approach to eliminate the target protein and then determine if the small molecule inhibitor can produce any additional effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or shRNA to specifically reduce the expression of PME-1.[4] If the phenotype observed with this compound treatment is recapitulated by PME-1 knockdown, and if this compound treatment has no further effect in the PME-1 knockdown cells, this provides powerful evidence that the drug's effect is mediated through PME-1.
Caption: Workflow for confirming on-target effects of this compound using genetic controls.
Experimental Protocols
Protocol: Verifying this compound On-Target Activity via Western Blot
This protocol describes how to confirm that this compound is engaging its target, PME-1, by measuring the downstream effect on the methylation status of PP2A.[1][3]
1. Cell Treatment and Lysis: a. Plate cells (e.g., HEK293T, MDA-MB-231) and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound, an inactive analog control (ent-ABL127), and a vehicle control (DMSO) for the specified time (e.g., 1-4 hours). c. Wash cells twice with ice-cold PBS. d. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. b. Denature samples by boiling at 95°C for 5-10 minutes. c. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
3. Antibody Incubation and Detection: a. Incubate the membrane overnight at 4°C with a primary antibody specific for demethylated PP2A (C-terminus) . b. Wash the membrane 3x for 10 minutes with TBST. c. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane 3x for 10 minutes with TBST. e. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
4. Stripping and Re-probing (for loading and total protein controls): a. Strip the membrane using a mild stripping buffer. b. Block the membrane again as in step 2e. c. Re-probe the membrane with a primary antibody for total PP2A and subsequently for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
5. Expected Outcome:
-
Vehicle Control: High signal for demethylated PP2A.
-
This compound-Treated: A dose-dependent decrease in the signal for demethylated PP2A.[1]
-
Inactive Analog Control: Signal for demethylated PP2A should be similar to the vehicle control.
-
Total PP2A and Loading Control: Signal should be consistent across all lanes.
Summary of Recommended Negative Controls
| Control Type | Purpose | Typical Reagent/Method | Key Assays for Use |
| Untreated | Establish baseline phenotype. | Standard cell culture media. | All assays (Viability, WB, qPCR, etc.). |
| Vehicle Control | Control for solvent effects. | DMSO (or other solvent). | All assays. |
| Inactive Analog | Control for off-target effects of the chemical scaffold. | ent-ABL127 or other validated inactive analog. | Phenotypic assays (e.g., proliferation, invasion, reporter assays). |
| Genetic Control | Confirm on-target mechanism of action. | PME-1 siRNA or shRNA. | Phenotypic assays and target validation Western blots. |
References
- 1. researchgate.net [researchgate.net]
- 2. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lysis Buffers for ABL127-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers when studying cells treated with ABL127.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a selective, irreversible inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).[1][2] PME-1 is a serine hydrolase that demethylates and inactivates Protein Phosphatase 2A (PP2A), a major cellular phosphatase involved in regulating various signaling pathways.[1][3] By inhibiting PME-1, this compound leads to an increase in the methylated, active form of PP2A.[1][2]
Q2: Why is the choice of lysis buffer critical when studying this compound-treated cells?
The choice of lysis buffer is crucial for several reasons. First, it must efficiently solubilize cellular proteins while preserving their native structure and post-translational modifications, such as phosphorylation, which are key to studying signaling pathways affected by this compound.[4] Second, since this compound modulates phosphatase activity, it is essential to use a lysis buffer that preserves the phosphorylation state of proteins of interest by inhibiting endogenous phosphatases and proteases that are released upon cell lysis.[5][6][7] An inappropriate buffer can lead to protein degradation or altered phosphorylation levels, yielding inaccurate results.[8][9]
Q3: What are the essential components of a lysis buffer for studying protein phosphorylation?
A robust lysis buffer for phosphorylation studies should contain:
-
Buffering Agent: To maintain a stable pH (e.g., Tris-HCl, HEPES).[10][11]
-
Detergents: To solubilize proteins. The choice depends on the protein's subcellular localization. Non-ionic detergents (e.g., NP-40, Triton X-100) are milder and suitable for cytoplasmic proteins and preserving protein-protein interactions.[12] Stronger, ionic detergents (e.g., SDS, deoxycholate in RIPA buffer) are better for nuclear or membrane-bound proteins.[12][13]
-
Salts: To maintain ionic strength and aid in protein solubility (e.g., NaCl).[10][14]
-
Protease Inhibitors: To prevent protein degradation by proteases released during lysis.[5][6][7]
-
Phosphatase Inhibitors: Crucial for preserving the phosphorylation status of proteins.[5][6][15]
Q4: Should I use a commercial inhibitor cocktail or prepare my own?
Commercial cocktails offer convenience and broad-spectrum inhibition of proteases and phosphatases.[5][7] They are a good starting point for most applications. However, for specific applications or troubleshooting, preparing a custom cocktail allows for more control over the types and concentrations of inhibitors used.[6][14]
Troubleshooting Guides
Problem 1: Low Protein Yield in Lysate
| Possible Cause | Recommendation | Detailed Explanation |
| Incomplete Cell Lysis | Optimize detergent choice and concentration. Consider mechanical disruption. | If your protein of interest is in a specific compartment (e.g., nucleus, mitochondria), a mild detergent might not be sufficient. Consider switching from an NP-40-based buffer to a RIPA buffer.[12][13] Additionally, methods like sonication or homogenization can improve the lysis of resilient cells or tissues.[16] |
| Protein Degradation | Add fresh protease inhibitors to the lysis buffer immediately before use. Always work on ice. | Proteases are released during cell lysis and can rapidly degrade proteins.[5][8] Many protease inhibitors are unstable in aqueous solutions, so they should be added fresh.[14] Keeping samples on ice or at 4°C slows down enzymatic activity.[9][12] |
| Protein Aggregation | Adjust incubation temperature during sample preparation. | Some proteins, particularly membrane proteins, can aggregate when heated at 95-100°C. Try incubating at a lower temperature (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes) to prevent aggregation.[9] |
Problem 2: Inconsistent Phosphorylation Levels in Western Blots
| Possible Cause | Recommendation | Detailed Explanation |
| Endogenous Phosphatase Activity | Ensure phosphatase inhibitors are fresh and used at the correct concentration. | Phosphatases can rapidly dephosphorylate proteins in the lysate.[4][6] Use a broad-spectrum phosphatase inhibitor cocktail and add it to the lysis buffer immediately before use.[15] |
| Variability in this compound Treatment | Standardize treatment time and concentration. Ensure consistent cell density. | The effects of this compound on PME-1 inhibition and subsequent PP2A methylation are time-dependent.[1][2] Ensure all cell cultures are treated uniformly to minimize experimental variability. |
| Buffer Incompatibility | Avoid phosphate-based buffers if your downstream assay involves alkaline phosphatase. | Phosphate can inhibit alkaline phosphatase activity, which is sometimes used in detection systems.[10] Consider using a different buffering agent like Tris or HEPES.[11] |
Problem 3: Difficulty in Co-Immunoprecipitation (Co-IP) of Protein Complexes
| Possible Cause | Recommendation | Detailed Explanation |
| Disruption of Protein-Protein Interactions | Use a milder lysis buffer with non-ionic detergents. | Strong detergents like those in RIPA buffer can disrupt protein-protein interactions.[17] A lysis buffer with NP-40 or Triton X-100 is generally preferred for Co-IP experiments.[18] The optimal buffer should be determined empirically.[18] |
| Low Abundance of Interacting Partners | Increase the amount of starting material (total protein). | Weak or transient interactions may be difficult to detect. Increasing the total protein concentration in your lysate can improve the chances of pulling down interacting partners. A starting point of at least 1 mg of total protein is often recommended.[18] |
| Non-Specific Binding | Pre-clear the lysate with beads before adding the primary antibody. | Cellular components can bind non-specifically to the beads, leading to high background. Incubating the lysate with beads alone and then discarding the beads can reduce this non-specific binding.[17][18] |
Data Presentation: Lysis Buffer Components
Table 1: Common Lysis Buffers and Their Recommended Uses
| Lysis Buffer | Key Components | Strength | Recommended For |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium Deoxycholate, SDS | High | Whole-cell lysates, nuclear and mitochondrial proteins.[12][13] Not ideal for Co-IP.[17] |
| NP-40 Buffer | Tris-HCl, NaCl, NP-40 | Medium | Cytoplasmic proteins, Co-Immunoprecipitation.[12] |
| Tris-HCl Buffer | Tris-HCl | Low | Cytoplasmic proteins.[12] |
Table 2: Common Protease and Phosphatase Inhibitors
| Inhibitor Type | Inhibitor | Target | Recommended Final Concentration |
| Protease | PMSF | Serine proteases | 1 mM |
| Aprotinin | Serine proteases | 1-2 µg/mL | |
| Leupeptin | Serine and Cysteine proteases | 1-2 µg/mL[8] | |
| Pepstatin A | Aspartic proteases | 1 µg/mL | |
| Phosphatase | Sodium Orthovanadate | Tyrosine phosphatases | 1 mM |
| Sodium Fluoride | Serine/Threonine phosphatases | 10 mM | |
| β-glycerophosphate | Serine/Threonine phosphatases | 10 mM |
Note: It is highly recommended to use a commercial cocktail containing a mixture of these inhibitors for broad-spectrum protection.[7][15]
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Lysates for Western Blotting
-
Prepare Lysis Buffer: On the day of the experiment, prepare a complete lysis buffer (e.g., RIPA or NP-40) and place it on ice. Immediately before use, add protease and phosphatase inhibitor cocktails to the recommended final concentration.[5][14]
-
Cell Treatment: Culture and treat cells with the desired concentration of this compound for the specified duration.
-
Harvesting Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer to the dish (e.g., 0.5 mL for a 60 mm dish).[16]
-
Use a cell scraper to scrape the adherent cells into the lysis buffer.
-
Transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
-
Lysis and Clarification:
-
Protein Quantification and Storage:
-
Carefully transfer the supernatant (cleared lysate) to a new pre-cooled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Add Laemmli sample buffer to the desired amount of protein, and heat at 95-100°C for 5 minutes (unless the protein is heat-sensitive).
-
Samples can be used immediately for SDS-PAGE or stored at -80°C.[12]
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
-
Prepare Co-IP Lysis Buffer: Prepare a non-denaturing lysis buffer (e.g., NP-40 based) and supplement with fresh protease and phosphatase inhibitors right before use.[19]
-
Cell Lysis: Lyse this compound-treated cells as described in Protocol 1 (steps 2-4), but avoid using harsh detergents like SDS.
-
Pre-clearing the Lysate (Optional but Recommended):
-
Determine the total protein concentration of the lysate.
-
To approximately 1 mg of total protein lysate, add protein A/G beads and incubate with gentle rotation for 30-60 minutes at 4°C.[17][18]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by Western Blot.
-
Visualizations
Caption: this compound inhibits PME-1, leading to active PP2A and altered MAP Kinase signaling.
Caption: Experimental workflow for preparing lysates from this compound-treated cells.
Caption: Troubleshooting logic for common issues with cell lysates.
References
- 1. researchgate.net [researchgate.net]
- 2. Academic cross-fertilization by public screening yields a remarkable class of protein phosphatase methylesterase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. biocompare.com [biocompare.com]
- 6. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 11. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. bio-rad.com [bio-rad.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Validation & Comparative
Validating ABL127's On-Target Effects: A Comparative Guide to PME-1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of ABL127, a potent covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). We will explore the use of this compound in parallel with PME-1 knockdown by RNA interference (siRNA/shRNA) to ascertain its specificity and functional consequences on cellular signaling pathways. This guide includes comparative data, detailed experimental protocols, and visual workflows to aid in the design and interpretation of your research.
Introduction to this compound and PME-1
Protein Phosphatase Methylesterase-1 (PME-1) is a serine hydrolase that plays a critical role in regulating the activity of Protein Phosphatase 2A (PP2A), a major cellular phosphatase. PME-1 demethylates and inactivates the catalytic subunit of PP2A, thereby influencing numerous signaling pathways, including the ERK and Akt pathways, which are pivotal in cell proliferation, survival, and differentiation.
This compound is a selective, covalent, aza-β-lactam inhibitor of PME-1. Its on-target activity is expected to phenocopy the effects of PME-1 loss-of-function. However, discrepancies between chemical inhibition and genetic knockdown can arise, potentially revealing additional functions of the target protein beyond its enzymatic activity. Therefore, a direct comparison is essential for robust target validation.
Data Presentation: this compound vs. PME-1 Knockdown
The following tables summarize key quantitative data from studies investigating the effects of this compound and PME-1 knockdown.
Table 1: Inhibition of PME-1 Activity
| Method | Target Cell Line | Metric | Result | Reference |
| This compound | MDA-MB-231 | IC₅₀ (Competitive ABPP) | 11.1 nM | [1][2] |
| HEK 293T | IC₅₀ (Competitive ABPP) | 6.4 nM | [1][2] | |
| PME-1 shRNA | Endometrial Cancer Xenograft | PME-1 Protein Level | Significant Reduction | [3] |
| PME-1 siRNA | A549 | PME-1 mRNA Level | Dose-dependent reduction | [4] |
Table 2: Downstream Effects on PP2A and Signaling Pathways
| Method | Target Cell Line | Downstream Effect | Observation | Reference |
| This compound (500 nM, 1h) | MDA-MB-231 | Demethylated PP2A | ~35% reduction | [1] |
| HEK 293T | Demethylated PP2A | ~80% reduction | [1] | |
| This compound | Differentiating Muscle Cells | ERK1/2 Phosphorylation | Increased | |
| AMZ30 (Alternative PME-1 Inhibitor) | Differentiating Muscle Cells | ERK1/2 Phosphorylation | Decreased | |
| PME-1 Knockdown (KD) | A549 Cells | Sensitivity to SB218078 (CHK1 Inhibitor) | Increased | [5] |
| PME-1 shRNA | Endometrial Cancer Xenograft | Tumor Growth | Significantly Reduced | [3] |
Note: The disparate effects of this compound and AMZ30 on ERK1/2 phosphorylation highlight the importance of using multiple chemical probes and comparing them with genetic methods to fully understand the target's role in a specific context. Furthermore, there are instances where the effects of PME-1 knockdown are not fully replicated by this compound, suggesting that PME-1 may have functions independent of its methylesterase activity, such as acting as a PP2A inhibitory protein.[5]
Experimental Protocols
Here, we provide detailed protocols for key experiments to validate the on-target effects of this compound.
PME-1 Knockdown using siRNA
Objective: To reduce the expression of PME-1 in a target cell line to compare its effects with this compound treatment.
Materials:
-
Target cells (e.g., MDA-MB-231, HEK 293T, or A549)
-
PME-1 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Western blot reagents and antibodies (see protocol 3)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-30 pmol of PME-1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with sterile PBS.
-
Add the siRNA-lipofectamine complexes to each well.
-
Add 800 µL of complete growth medium to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
-
Validation of Knockdown: Harvest the cells and assess PME-1 protein levels by Western blot (see protocol 3).
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the in-cell potency and selectivity of this compound for PME-1.
Materials:
-
Target cells treated with a range of this compound concentrations and a vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a DMSO control for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Probe Labeling: Incubate the proteomes with the FP-Rhodamine probe for 30 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction with SDS-PAGE loading buffer, run the samples on an SDS-PAGE gel.
-
Imaging: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to PME-1 will decrease with increasing concentrations of this compound, indicating competitive inhibition.
-
Data Analysis: Quantify the band intensities to determine the IC₅₀ value of this compound for PME-1.
Western Blot for Downstream Signaling Analysis
Objective: To analyze the phosphorylation status of key proteins in the ERK and Akt pathways following this compound treatment or PME-1 knockdown.
Materials:
-
Cell lysates from this compound-treated and PME-1 knockdown experiments
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PME-1
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-demethylated-PP2A
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein methylesterase 1 decreased cancerous phenotypes in endometrial adenocarcinoma cell lines and xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
ABL127 vs. Other Aza-β-Lactam Compounds: A Comparative Guide for Researchers
This guide provides a detailed comparison of ABL127, a potent and selective inhibitor of protein phosphatase methylesterase-1 (PME-1), with other aza-β-lactam compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PME-1 and the versatility of the aza-β-lactam scaffold.
Introduction to this compound and Aza-β-Lactams
This compound is a synthetic, cell-permeable aza-β-lactam that covalently modifies the active site serine of PME-1, leading to its irreversible inhibition. PME-1 is a serine hydrolase that demethylates and inactivates the tumor suppressor protein phosphatase 2A (PP2A). By inhibiting PME-1, this compound stabilizes the active, methylated form of PP2A, thereby suppressing cancer cell proliferation and migration.
Aza-β-lactams are a class of four-membered heterocyclic compounds containing a nitrogen atom adjacent to the carbonyl group. While the β-lactam ring is famously a cornerstone of antibiotic therapy, the aza-β-lactam scaffold has emerged as a versatile platform for developing inhibitors of other enzyme classes, particularly serine hydrolases.
Performance Comparison of Aza-β-Lactam PME-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other aza-β-lactam compounds against PME-1. The data highlights the structure-activity relationship within this series, where small modifications to the substituents on the aza-β-lactam ring can significantly impact inhibitory activity.
| Compound | Structure | PME-1 IC50 (nM) | Cell Line | Reference |
| This compound | Dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | 4.2 | MDA-MB-231 | [1] |
| 6.4 | HEK293T | [1] | ||
| ABL103 | (R)-1,2-bis(carbomethoxy)-3-cyclo-hexyl-3-phenyl-1,2-diazetidin-4-one | 2.1 | MDA-MB-231 | [1] |
| ABL105 | (R)-1,2-bis(carbomethoxy)-3-iso-propyl-3-phenyl-1,2-diazetidin-4-one | 92 | MDA-MB-231 | [1] |
| ABL107 | (R)-1,2-bis(carbomethoxy)-3-iso-propyl-3-(p-tolyl)-1,2-diazetidin-4-one | 24 | MDA-MB-231 | [1] |
Key Observations:
-
Both this compound and ABL103, which feature cycloalkyl substituents, demonstrate high potency against PME-1 with IC50 values in the low nanomolar range.
-
The replacement of the cycloalkyl group with a smaller isopropyl group in ABL105 and ABL107 leads to a decrease in potency.
For comparison, AMZ30, a non-aza-β-lactam inhibitor of PME-1, has been shown to decrease endometrial cancer cell proliferation, similar to this compound. However, this compound was found to be more effective at increasing PP2A activity.
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological systems.
Protocol:
-
Proteome Preparation: Soluble proteomes from cell lines (e.g., MDA-MB-231, HEK293T) are prepared by homogenization in an appropriate buffer (e.g., Tris-buffered saline) followed by ultracentrifugation to remove insoluble components.
-
Inhibitor Incubation: Proteomes are incubated with varying concentrations of the aza-β-lactam inhibitor (e.g., this compound) for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine or FP-biotin), is added to the proteome and incubated for a further 30 minutes. The probe covalently labels the active site of serine hydrolases that are not blocked by the inhibitor.
-
Analysis:
-
Gel-Based: The proteome is separated by SDS-PAGE, and probe-labeled enzymes are visualized by in-gel fluorescence scanning. The intensity of the band corresponding to PME-1 is quantified to determine the extent of inhibition.
-
Mass Spectrometry-Based (ABPP-MudPIT/SILAC): For a more comprehensive selectivity profile, biotinylated probes are used. Probe-labeled proteins are enriched on streptavidin beads, digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed for accurate quantification of inhibitor-treated versus control samples.
-
Cell Migration and Invasion Assays
These assays are used to evaluate the effect of PME-1 inhibitors on cancer cell motility.
Wound Healing (Scratch) Assay:
-
Cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing the test compound or vehicle control.
-
The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 8, 24 hours). The rate of cell migration is quantified by measuring the change in the wound area over time.
Transwell Migration/Invasion Assay:
-
Cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
The test compound is added to the upper chamber with the cells.
-
After incubation (e.g., 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Cell Proliferation Assay
These assays determine the effect of PME-1 inhibitors on cell growth.
Protocol (e.g., using a resazurin-based reagent):
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or vehicle control and incubated for a desired period (e.g., 72 hours).
-
A resazurin-based reagent (e.g., CellTiter-Blue) is added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin.
-
After a short incubation, the fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.
Mandatory Visualizations
PME-1 Signaling Pathway
The following diagram illustrates the central role of PME-1 in the regulation of PP2A and its downstream effects on the ERK signaling pathway, a key driver of cell proliferation and survival.
References
Cross-Validation of ABL127 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of Protein Methylesterase 1 (PME-1) using the selective, covalent inhibitor ABL127 against genetic approaches for target validation. Understanding the concordance between chemical and genetic perturbation is crucial for robust drug development and for elucidating the precise biological functions of PME-1.
Introduction to PME-1 and this compound
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that regulates a multitude of cellular processes. The activity and substrate specificity of the PP2A holoenzyme are modulated by the methylation status of its catalytic subunit. Protein Methylesterase 1 (PME-1) is the enzyme responsible for demethylating and inactivating PP2A. Dysregulation of PME-1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
This compound is a potent and selective covalent inhibitor of PME-1.[1][2] It has been shown to increase the methylation of PP2A, thereby modulating its activity, and to impact cellular processes such as proliferation and invasion.[1] This guide will compare the effects of this compound with genetic methods aimed at reducing or eliminating PME-1 function, providing a framework for cross-validating experimental findings.
Data Presentation: Pharmacological vs. Genetic Perturbation
The following table summarizes key quantitative data for this compound and common genetic approaches used to interrogate PME-1 function.
| Parameter | This compound (Pharmacological) | shRNA/siRNA (Genetic Knockdown) | CRISPR/Cas9 (Genetic Knockout) |
| Target | PME-1 protein | PPME1 mRNA | PPME1 gene |
| Mechanism of Action | Covalent inhibition of PME-1 enzymatic activity.[3] | Post-transcriptional gene silencing via mRNA degradation. | Permanent gene disruption leading to loss of protein expression. |
| IC50 / Efficiency | HEK293T cells: 6.4 nM, MDA-MB-231 cells: 4.2 nM.[1] | Variable, typically 70-90% reduction in mRNA/protein levels. | Can achieve >90% protein knockout. |
| Temporal Control | Reversible (upon drug withdrawal, depending on covalent nature) and dose-dependent. | Can be inducible or constitutive, with effects lasting several days. | Permanent and heritable. |
| Off-Target Effects | Potential for off-target binding to other proteins. | "Seed region" effects on unintended mRNAs.[4] | Potential for off-target cleavage at other genomic loci. |
| Phenotypic Outcome | Decreased cell proliferation and invasion.[1][2] | Can phenocopy pharmacological inhibition, but may have different long-term effects. | Perinatal lethality in mice, indicating a critical developmental role.[1][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results.
Pharmacological Inhibition with this compound
Objective: To assess the effect of PME-1 inhibition on cell proliferation.
Materials:
-
This compound (MedChemExpress, HY-108317)
-
Cell lines (e.g., HEK293T, MDA-MB-231, Ishikawa)
-
Cell culture medium and supplements
-
Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine cell viability. Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Genetic Knockdown of PME-1 using shRNA
Objective: To validate the on-target effect of PME-1 inhibition by observing a similar phenotype upon genetic knockdown.
Materials:
-
Lentiviral particles containing shRNA targeting PPME1 (e.g., Santa Cruz Biotechnology, sc-402446-V)
-
Non-targeting control shRNA lentiviral particles
-
Target cell line
-
Polybrene
-
Puromycin (for selection)
-
Western blot reagents
-
qRT-PCR reagents
Procedure:
-
Transduction: Seed target cells and allow them to reach 50-70% confluency. Transduce the cells with lentiviral particles containing either PME-1 shRNA or a non-targeting control shRNA in the presence of polybrene.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Verification of Knockdown:
-
qRT-PCR: Extract total RNA from the selected cells and perform quantitative real-time PCR to measure the level of PPME1 mRNA.
-
Western Blot: Lyse the selected cells and perform a Western blot using an anti-PME-1 antibody to assess the reduction in PME-1 protein levels.
-
-
Phenotypic Analysis: Once knockdown is confirmed, perform functional assays (e.g., proliferation, migration, signaling pathway analysis) to compare the phenotype with that observed with this compound treatment.
Mandatory Visualizations
Signaling Pathway of PME-1 and PP2A
Caption: The regulatory cycle of PP2A methylation state.
Experimental Workflow for Cross-Validation
References
- 1. Targeted disruption of the PME-1 gene causes loss of demethylated PP2A and perinatal lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. origene.com [origene.com]
- 4. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 5. Probe Development Efforts to Identify Novel Inhibitors of Protein Phosphatase Methylesterase-1 (PME-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Mechanism of Action of ABL127, a Novel Protein-Protein Interaction Inhibitor
This guide provides a comparative analysis of orthogonal assays designed to validate the mechanism of action of ABL127, a novel inhibitor of the Protein X-Protein Y interaction. We present supporting experimental data comparing this compound with alternative compounds and detail the methodologies for each key experiment.
Introduction
This compound is a novel small molecule designed to allosterically inhibit the interaction between Protein X and Protein Y, a critical node in a pro-survival signaling pathway implicated in various cancers. The hypothesized mechanism of action involves this compound binding to a novel pocket on Protein X, inducing a conformational change that prevents its association with Protein Y. This, in turn, is expected to reduce the phosphorylation of the downstream effector, Protein Z.
To rigorously confirm this mechanism, a series of orthogonal assays were employed to provide independent lines of evidence. This guide compares the performance of this compound with two alternative compounds: Competitor A, a known ATP-competitive inhibitor of Protein X's kinase activity, and Competitor B, a peptide-based inhibitor designed to mimic the binding interface of Protein Y.
Data Presentation: Comparative Analysis of this compound and Alternatives
The following tables summarize the quantitative data obtained from key experiments.
Table 1: Biochemical and Biophysical Characterization
| Parameter | This compound | Competitor A | Competitor B |
| Binding Affinity (K_D) to Protein X (SPR) | 15 nM | 50 nM | Not Applicable |
| IC_50 for Protein X-Y Interaction (Co-IP) | 30 nM | > 10 µM | 200 nM |
| Target Engagement (CETSA Shift, ΔT_m) | +4.2°C | +2.1°C | Not Detected |
Table 2: Cellular Activity and Pathway Inhibition
| Parameter | This compound | Competitor A | Competitor B |
| Inhibition of p-Protein Z (Western Blot, IC_50) | 50 nM | 100 nM | 500 nM |
| Cell Viability (MTT Assay, GI_50) | 80 nM | 150 nM | 1 µM |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP)
-
Objective: To directly assess the ability of this compound to disrupt the interaction between Protein X and Protein Y in a cellular context.
-
Methodology:
-
HEK293T cells were co-transfected with plasmids expressing FLAG-tagged Protein X and HA-tagged Protein Y.
-
24 hours post-transfection, cells were treated with varying concentrations of this compound, Competitor A, or Competitor B for 4 hours.
-
Cells were lysed in IP lysis buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Cell lysates were incubated with anti-FLAG magnetic beads overnight at 4°C to immunoprecipitate Protein X.
-
Beads were washed three times with lysis buffer.
-
Immunoprecipitated proteins were eluted with SDS-PAGE sample buffer and analyzed by Western blotting with anti-HA and anti-FLAG antibodies.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity of this compound to Protein X and its effect on the Protein X-Protein Y interaction.
-
Methodology:
-
Recombinant human Protein X was immobilized on a CM5 sensor chip.
-
A dilution series of this compound or Competitor A was injected over the chip surface to determine the binding kinetics and affinity (K_D).
-
For competition experiments, a constant concentration of Protein Y was injected over the Protein X-coated surface in the presence of increasing concentrations of this compound.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of this compound with Protein X in intact cells.
-
Methodology:
-
MCF-7 cells were treated with this compound (1 µM) or vehicle control for 1 hour.
-
Cells were harvested, washed, and resuspended in PBS.
-
The cell suspension was aliquoted and heated to a range of temperatures (40-60°C) for 3 minutes.
-
Cells were lysed by three freeze-thaw cycles.
-
The soluble fraction was separated by centrifugation, and the amount of soluble Protein X at each temperature was determined by Western blotting. The change in melting temperature (ΔT_m) was calculated.
-
4. Western Blotting for Downstream Signaling
-
Objective: To measure the functional consequence of disrupting the Protein X-Protein Y interaction by quantifying the phosphorylation of the downstream effector, Protein Z.
-
Methodology:
-
MCF-7 cells were serum-starved for 12 hours and then pre-treated with a dilution series of this compound, Competitor A, or Competitor B for 2 hours.
-
Cells were stimulated with a growth factor to activate the signaling pathway for 15 minutes.
-
Cells were lysed, and protein concentrations were determined by BCA assay.
-
Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phosphorylated Protein Z (p-Protein Z) and total Protein Z.
-
Band intensities were quantified, and the ratio of p-Protein Z to total Protein Z was calculated.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for orthogonal validation.
Caption: Logical flow of experimental evidence.
A Head-to-Head Comparison of ABL127 and Other PP2A Modulators for Researchers
In the landscape of therapeutic development, Protein Phosphatase 2A (PP2A) has emerged as a critical target due to its central role in regulating cellular processes often dysregulated in cancer and other diseases. A variety of small molecules have been developed to modulate PP2A activity, either by direct inhibition or activation, or through indirect mechanisms. This guide provides a head-to-head comparison of ABL127, a novel Protein Phosphatase Methylesterase-1 (PME-1) inhibitor that indirectly activates PP2A, with other prominent PP2A modulators. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.
Mechanism of Action: A Diverse Approach to PP2A Modulation
The PP2A holoenzyme is a complex serine/threonine phosphatase involved in a multitude of signaling pathways. Its activity is tightly regulated, and its dysregulation is a hallmark of many cancers. The modulators discussed here employ distinct strategies to influence PP2A function.
This compound and AMZ30: Targeting PME-1 for Indirect PP2A Activation
This compound is a selective and covalent inhibitor of PME-1. PME-1 is the enzyme responsible for demethylating the catalytic subunit of PP2A (PP2Ac) at leucine 309. This demethylation is generally associated with PP2A inactivation. By inhibiting PME-1, this compound increases the methylation of PP2Ac, leading to an enhancement of PP2A activity. AMZ30 is another PME-1 inhibitor, though it exhibits a different kinetic profile and downstream effects compared to this compound.
Okadaic Acid and Fostriecin: Direct PP2A Inhibition
Okadaic acid and Fostriecin are potent, direct inhibitors of the PP2A catalytic subunit. They bind to the active site of PP2Ac, preventing it from dephosphorylating its substrates. While valuable as research tools to probe PP2A function, their therapeutic potential is limited due to their non-selective inhibition of PP2A activity, which can lead to toxicity.
ATUX-792 and DBK-1154: Small Molecule Activators of PP2A (SMAPs)
ATUX-792 and DBK-1154 are part of a class of small molecules known as SMAPs. These compounds are designed to directly bind to the PP2A scaffold (A) subunit, inducing a conformational change that promotes the assembly and activation of the PP2A holoenzyme. This targeted activation of PP2A's tumor-suppressive functions represents a promising therapeutic strategy.
Metformin: Repurposed Drug with Indirect PP2A Activating Properties
Metformin, a widely used anti-diabetic drug, has been shown to indirectly activate PP2A. One of the proposed mechanisms involves the activation of AMP-activated protein kinase (AMPK), which can lead to the dephosphorylation and activation of PP2A. Another suggested mechanism is the disruption of the interaction between PP2Ac and its endogenous inhibitors.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators, providing insights into their potency and cellular effects.
Table 1: In Vitro Potency of PP2A Modulators
| Compound | Target | Assay Type | IC50/EC50 | Reference(s) |
| This compound | PME-1 | Enzyme Inhibition | 4.2 - 11.1 nM | [1][2][3][4][5] |
| AMZ30 | PME-1 | Enzyme Inhibition (lysates) | ~600 nM | [6][7][8] |
| PME-1 | Enzyme Inhibition (cells) | ~3.5 µM | [6] | |
| Okadaic Acid | PP2A | Enzyme Inhibition | ~0.1 - 1 nM | [9][10][11][12][13] |
| Fostriecin | PP2A | Enzyme Inhibition | ~1.5 - 3.2 nM | [5][13][14][15][16] |
| ATUX-792 | PP2A | Cellular Activity Assay | Not explicitly reported | [17][18][19][20][21][22] |
| DBK-1154 | PP2A | Cellular Activity Assay | Not explicitly reported | [4][23][24][25][26] |
| Metformin | PP2A (indirect) | Cellular Activity Assay | Not applicable | [2][8][11][27][28] |
Table 2: Effects of PP2A Modulators on Cancer Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| Okadaic Acid | A549 | Lung Adenocarcinoma | 42.23 nM | [16] |
| SW480 | Colon Cancer | 89.1 nM | [6] | |
| SW620 | Colon Cancer | 137.8 nM | [6] | |
| Caco-2 | Colorectal Adenocarcinoma | 49 nM (24h) | [29] | |
| HT29-MTX | Colorectal Adenocarcinoma | 75 nM (24h) | [29] | |
| Metformin | HeLa | Cervical Cancer | 7.492 µM (72h) | [27] |
| GBM TICs | Glioblastoma | 4.9 - 9.4 mM (48h) | [28] | |
| A2780 | Ovarian Cancer | >50 mM (48h) | [2] | |
| SKOV3 | Ovarian Cancer | >50 mM (48h) | [2] | |
| ATUX-792 | Neuroblastoma cells | Neuroblastoma | Dose-dependent decrease | [18][20][21] |
| DBK-1154 | Neuroblastoma cells | Neuroblastoma | Dose-dependent decrease | [18][20][21] |
| Glioblastoma cells | Glioblastoma | Dose-dependent decrease | [7][24][30] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.
Caption: Mechanisms of action for different classes of PP2A modulators.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous xenograft tumor models [bio-protocol.org]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LLC cells tumor xenograft model [protocols.io]
- 15. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 16. Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATUX-792 | PP2A activator | Probechem Biochemicals [probechem.com]
- 18. mdpi.com [mdpi.com]
- 19. | BioWorld [bioworld.com]
- 20. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. SMAP-2 (DT-1154, DBK1154) | PP2A activator | Probechem Biochemicals [probechem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. clinicalschizophrenia.net [clinicalschizophrenia.net]
- 28. Metformin selectively affects human glioblastoma tumor-initiating cell viability: A role for metformin-induced inhibition of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monotherapy efficacy of blood–brain barrier permeable small molecule reactivators of protein phosphatase 2A in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of ABL127: A Comparative Guide to PME-1 Inhibitors Using Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABL127 with other inhibitors of Protein Phosphatase Methylesterase-1 (PME-1), focusing on the validation of its specificity through competitive binding assays. The information presented herein is intended to assist researchers in selecting the appropriate tools for studying the PME-1 signaling pathway and in the development of novel therapeutics.
Introduction to PME-1 and the Importance of Specific Inhibition
Protein Phosphatase Methylesterase-1 (PME-1) is a key serine hydrolase that plays a critical role in cellular signaling by regulating the activity of Protein Phosphatase 2A (PP2A). PME-1 catalyzes the demethylation of the catalytic subunit of PP2A, leading to its inactivation. The dysregulation of the PME-1/PP2A axis has been implicated in various diseases, including cancer and neurodegenerative disorders, making PME-1 an attractive therapeutic target.
This compound is a potent and selective covalent inhibitor of PME-1.[1] Validating the specificity of such inhibitors is paramount to ensure that their biological effects are directly attributable to the inhibition of the intended target and not due to off-target interactions, which can lead to misleading experimental results and potential toxicity. Competitive binding assays are a powerful tool to determine the selectivity and potency of inhibitors like this compound by assessing their ability to compete with a known binding probe for the active site of the target enzyme.
PME-1 Signaling Pathway
PME-1 directly impacts cellular signaling by controlling the methylation state and activity of PP2A. In its active, methylated state, PP2A acts as a tumor suppressor by dephosphorylating and inactivating key pro-proliferative kinases such as Akt and ERK. By demethylating and inactivating PP2A, PME-1 promotes the sustained activity of these oncogenic signaling pathways.
Caption: PME-1 signaling pathway and the inhibitory action of this compound.
Comparison of PME-1 Inhibitors
| Inhibitor | Target | IC50 (in HEK293T cells) | IC50 (in MDA-MB-231 cells) | IC50 (in human cell lysates) | Reference(s) |
| This compound | PME-1 | 6.4 nM | 4.2 nM | - | [2][3] |
| AMZ30 (ML136) | PME-1 | 3.5 µM | - | 600 nM | [4] |
Note: AMZ30 is also referred to as ML136.[4]
Experimental Protocols
The specificity and potency of PME-1 inhibitors are typically determined using a competitive activity-based protein profiling (ABPP) assay. This method utilizes a fluorescently-tagged, broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh) that covalently binds to the active site of PME-1. The assay measures the ability of a test inhibitor to compete with the probe for binding to PME-1.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This protocol is a synthesized methodology based on general descriptions of competitive ABPP for serine hydrolases. Specific concentrations and incubation times may require optimization for your experimental setup.
Materials:
-
Cell lysate or purified PME-1 enzyme
-
Test inhibitor (e.g., this compound) at various concentrations
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Appropriate buffers (e.g., DPBS) and reagents
Procedure:
-
Proteome Preparation: Prepare soluble proteomes from cultured cells (e.g., MDA-MB-231 or HEK293T) by homogenization and centrifugation to remove insoluble debris. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Pre-incubate the proteome (typically at a concentration of 1 mg/mL) with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to its target.
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rh at a final concentration of 1 µM) to the inhibitor-treated proteome and incubate for a specific time (e.g., 30 minutes) at room temperature. The probe will label the active sites of serine hydrolases that are not occupied by the inhibitor.
-
Quenching and Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the probe-labeled proteins by scanning the gel using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to PME-1. The intensity of the band will be inversely proportional to the potency of the inhibitor. Plot the percentage of PME-1 inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for competitive activity-based protein profiling.
Principle of Competitive Binding
Competitive binding assays are based on the principle of competition between a labeled ligand (the probe) and an unlabeled ligand (the inhibitor) for the same binding site on a target protein.
Caption: Principle of competitive binding assay.
In the absence of an inhibitor, the fluorescent probe binds to the active site of PME-1, resulting in a strong fluorescent signal. When an inhibitor such as this compound is present, it competes with the probe for binding to PME-1. A potent and specific inhibitor will occupy the active site of PME-1, preventing the probe from binding and leading to a decrease in the fluorescent signal. The degree of signal reduction is proportional to the inhibitor's concentration and binding affinity.
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a highly potent and specific inhibitor of PME-1, as validated by competitive binding assays. Its low nanomolar IC50 values in multiple cell lines highlight its superior potency compared to other known PME-1 inhibitors like AMZ30/ML136. The detailed experimental protocol for competitive ABPP provides a framework for researchers to independently verify the specificity of this compound and to screen for novel PME-1 inhibitors. The visualization of the PME-1 signaling pathway and the principle of competitive binding offer a clear conceptual understanding for researchers in the field of drug discovery and chemical biology.
References
- 1. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
ABL127: A Comparative Analysis of its Effects on Wild-Type versus Mutant Protein Methylesterase-1 (PME-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of ABL127, a potent and selective covalent inhibitor, on wild-type Protein Methylesterase-1 (PME-1) versus its functionally distinct mutants. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Introduction to PME-1 and its Inhibitor this compound
Protein Methylesterase-1 (PME-1) is a serine hydrolase that plays a critical role in cellular signaling primarily through its regulation of Protein Phosphatase 2A (PP2A), a major tumor suppressor. PME-1 exerts its function through two distinct mechanisms:
-
Methylesterase Activity: PME-1 demethylates the C-terminal leucine residue (Leu309) of the catalytic subunit of PP2A (PP2Ac), leading to the disassembly of certain PP2A holoenzymes and subsequent inactivation.
-
Direct PP2A Inhibition: PME-1 can also directly bind to the active site of PP2Ac, thereby inhibiting its phosphatase activity independently of its methylesterase function.
Given the oncogenic role of PME-1 in various cancers, its inhibition has emerged as a promising therapeutic strategy. This compound is a selective, covalent aza-β-lactam-based inhibitor of PME-1.[1][2] It forms a covalent bond with the catalytic serine (S156) in the active site of PME-1, leading to its irreversible inactivation.[3]
Differential Effects of this compound on Wild-Type and Mutant PME-1
To dissect the dual functions of PME-1 and to understand the precise mechanism of this compound, specific point mutants of PME-1 have been developed:
-
PME-1 S156A: A catalytically dead mutant where the active site serine is replaced by alanine, rendering it incapable of demethylating PP2Ac. However, this mutant can still bind to and inhibit PP2A.
-
PME-1 M335D: A mutant with impaired ability to bind to and directly inhibit PP2A, while retaining its methylesterase activity.
This guide will compare the effects of this compound on the wild-type enzyme and these key mutants.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against wild-type PME-1 and the anticipated effects on the S156A and M335D mutants based on its mechanism of action.
Table 1: Inhibitory Activity of this compound against Wild-Type PME-1
| Cell Line | IC₅₀ (nM) | Reference |
| HEK293T | 6.4 | [2][3] |
| MDA-MB-231 | 4.2 | [2][3] |
| MDA-MB-231 (in-cell) | 11.1 | [4] |
Table 2: Predicted Effects of this compound on Mutant PME-1
| PME-1 Variant | This compound Target Site | Predicted this compound Effect on Methylesterase Activity | Predicted this compound Effect on PP2A Interaction |
| Wild-Type | Serine 156 | Inhibition | Disruption of PME-1/PP2A interaction[5] |
| S156A Mutant | Serine 156 (mutated) | No effect (already inactive) | Likely no direct effect on the mutant's interaction with PP2A |
| M335D Mutant | Serine 156 | Inhibition | Not applicable (interaction already impaired) |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Figure 1: PME-1 signaling and this compound inhibition.
References
- 1. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein phosphatase methylesterase 1 dysregulates MAP kinase signaling and attenuates muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ABL127
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ABL127, a covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). Given the absence of a specific Safety Data Sheet (SDS), this guidance is founded on established best practices for the safe handling of novel research chemicals of this nature.
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes. | Must be worn at all times in the laboratory where this compound is handled. Face shields should be used in conjunction with goggles when preparing stock solutions or handling larger quantities.[1][2][3] |
| Hand Protection | Disposable nitrile gloves. | Double-gloving is recommended, especially when handling concentrated solutions. Gloves should be inspected for tears or holes before use and changed immediately if contaminated. Do not wear gloves outside of the laboratory.[1][2] |
| Body Protection | A fully buttoned lab coat. | A flame-retardant lab coat should be considered if flammable solvents are in use. Lab coats should not be worn in common areas such as offices or break rooms.[2][3] |
| Foot Protection | Closed-toe shoes. | Shoes should fully cover the feet to protect against spills.[2] |
| Respiratory Protection | Not generally required for small-scale use with adequate ventilation. | A respirator may be necessary if working with large quantities, generating aerosols, or if adequate ventilation is not available. Consult with your institution's environmental health and safety department. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from receipt to use.
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Disposal Plan: Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound Stock | Hazardous chemical waste container. | Collect in a clearly labeled, sealed, and compatible waste container. Follow your institution's guidelines for chemical waste pickup.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Biohazard bag or designated solid chemical waste container. | Collect all solid waste contaminated with this compound in a designated, labeled container. Do not mix with general laboratory waste. |
| Contaminated Liquid Waste (e.g., cell culture media) | Liquid hazardous waste container. | Collect in a labeled, leak-proof container. Do not pour down the drain. Some institutions may permit the disposal of aqueous, non-hazardous solutions down the sanitary sewer, but this should be confirmed with your environmental health and safety department.[5][6][7] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Biohazard bag or designated solid waste container. | Dispose of contaminated PPE in the appropriate labeled waste stream immediately after use. |
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
